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  • Product: Furan, 3-iodo-
  • CAS: 29172-20-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Mechanism of 3-Iodofuran Halogen-Metal Exchange in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern organic synthesis, particularly in the realm of drug discovery and deve...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern organic synthesis, particularly in the realm of drug discovery and development where such motifs are prevalent.[1][2] Among these, the furan ring system presents a unique set of synthetic challenges and opportunities. This guide provides a deep dive into the mechanism of halogen-metal exchange on 3-iodofuran, a pivotal transformation for accessing versatile 3-furyl organometallic intermediates. We will explore the underlying principles, compare key reagent classes, dissect potential side reactions, and provide practical guidance for achieving successful and reproducible outcomes.

The Significance of 3-Furyl Scaffolds and the Utility of Halogen-Metal Exchange

The 3-substituted furan moiety is a common structural element in a wide array of natural products and pharmaceuticals. Its unique electronic and steric properties can significantly influence the biological activity of a molecule. Consequently, methods for the regioselective introduction of substituents at the C3 position are of paramount importance.

Halogen-metal exchange has emerged as a powerful and reliable strategy for the generation of nucleophilic 3-furyl species that can be subsequently trapped with a diverse range of electrophiles. This method offers a distinct advantage over other approaches, such as direct deprotonation (metalation), which can often lead to mixtures of regioisomers due to the comparable acidity of the protons at the C2 and C5 positions of the furan ring.[3] The use of a halogen at the C3 position effectively "locks in" the site of metalation.

Core Mechanism: A Tale of Two Reagent Classes

The halogen-metal exchange reaction on 3-iodofuran can be broadly categorized by the type of organometallic reagent employed: organolithiums and Grignard reagents. While both achieve the same net transformation, their mechanisms, reactivity profiles, and practical considerations differ significantly.

The Organolithium Pathway: A Rapid Exchange at Low Temperatures

The use of alkyllithium reagents, most commonly n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), is a well-established method for iodine-lithium exchange.[4] The reaction is typically very fast, even at cryogenic temperatures (e.g., -78 °C), which is often necessary to prevent side reactions.[5]

The mechanism is generally considered to proceed through a four-centered transition state, although the formation of an "ate" complex has also been proposed.[6][7] In this model, the nucleophilic alkyl group of the organolithium attacks the electrophilic iodine atom of 3-iodofuran, while the lithium atom coordinates to the C3 carbon of the furan ring. This concerted process leads to the formation of the 3-furyllithium intermediate and an alkyl iodide byproduct.

Figure 1: Conceptual workflow for the halogen-metal exchange of 3-iodofuran with n-butyllithium.

The high reactivity of organolithium reagents is both a strength and a weakness. While it allows for rapid exchange at low temperatures, it also increases the likelihood of undesired side reactions, such as reaction with sensitive functional groups on the substrate or the electrophile, or even with the etheral solvent.

The Grignard Approach: Milder Conditions and the "Turbo" Effect

The use of Grignard reagents, such as isopropylmagnesium chloride (i-PrMgCl), for halogen-metal exchange offers a milder alternative to organolithiums. A significant advancement in this area is the development of "Turbo-Grignard" reagents, which are mixtures of a Grignard reagent and lithium chloride (e.g., i-PrMgCl·LiCl).[8][9][10][11][12] The presence of LiCl has been shown to dramatically accelerate the rate of halogen-magnesium exchange, allowing the reaction to be performed at more convenient temperatures (e.g., -20 °C to 0 °C).[8][9][10]

The enhanced reactivity of Turbo-Grignard reagents is attributed to the ability of LiCl to break up the oligomeric aggregates of the Grignard reagent in solution, leading to more reactive monomeric species.[8][9][10] The mechanism is believed to involve a similar four-centered transition state as with organolithiums.

Figure 2: Reaction scheme for the halogen-magnesium exchange of 3-iodofuran using a Turbo-Grignard reagent.

The milder nature of Grignard reagents, even in their "turbo" form, often translates to better functional group tolerance compared to their organolithium counterparts. This makes them particularly attractive for the synthesis of complex, highly functionalized molecules.

Navigating Potential Pitfalls: A Guide to Side Reactions

A thorough understanding of potential side reactions is crucial for the successful implementation of 3-iodofuran halogen-metal exchange. The furan ring, while aromatic, is susceptible to certain undesired transformations under the strongly basic and nucleophilic conditions of the reaction.

Ring Opening: A Furan-Specific Challenge

One of the most significant side reactions to consider is the ring-opening of the furan nucleus. This is more pronounced with the more reactive organolithium reagents and at higher temperatures.[13][14][15] The mechanism involves the deprotonation at the C2 or C5 position, followed by a retro-ene-type reaction that leads to the formation of an enolate. While this has been more extensively studied for 2-lithiofurans, the potential for this pathway to occur with 3-furyl organometallics, especially if there is any isomerization to the more stable 2-furyl species, should not be discounted.

Mitigation Strategies:

  • Low Temperatures: Maintaining cryogenic temperatures (typically -78 °C or lower) is paramount, especially when using organolithium reagents, to suppress the rate of ring-opening.[5]

  • Rapid Quenching: Adding the electrophile as soon as the halogen-metal exchange is complete minimizes the time the reactive organometallic intermediate is present in solution.

  • Choice of Reagent: The use of less basic and nucleophilic Grignard reagents, particularly Turbo-Grignard reagents at moderately low temperatures, can significantly reduce the incidence of ring-opening.

Other Potential Side Reactions
  • Reaction with Solvent: Ethereal solvents like tetrahydrofuran (THF) can be deprotonated by highly reactive organometallics, especially at elevated temperatures. This can lead to the formation of byproducts and a reduction in the yield of the desired product.

  • Scrambling of the Metalated Position: Although the halogen-metal exchange is generally a regioselective process, there is a possibility of isomerization of the 3-furyl organometallic to the more thermodynamically stable 2-furyl isomer, particularly with prolonged reaction times or at higher temperatures.

  • Reaction with Functional Groups: The high reactivity of organolithium and Grignard reagents necessitates the protection of any acidic protons (e.g., -OH, -NH, -COOH) or reactive electrophilic functional groups present on the substrate or the electrophile.

Practical Considerations and a Representative Protocol

The successful execution of a 3-iodofuran halogen-metal exchange reaction hinges on careful attention to experimental detail. The following is a representative protocol, which should be adapted and optimized for specific substrates and electrophiles.

General Experimental Protocol: Halogen-Magnesium Exchange of 3-Iodofuran and Trapping with an Aldehyde

Materials:

  • 3-Iodofuran

  • Isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl) in THF

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., benzaldehyde)

  • Saturated aqueous ammonium chloride solution

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: Under an inert atmosphere (argon or nitrogen), a flame-dried round-bottom flask equipped with a magnetic stir bar is charged with 3-iodofuran (1.0 equivalent) and dissolved in anhydrous THF.

  • Cooling: The reaction mixture is cooled to the desired temperature (e.g., -20 °C) using an appropriate cooling bath.

  • Addition of Grignard Reagent: The i-PrMgCl·LiCl solution (1.1 equivalents) is added dropwise to the stirred solution of 3-iodofuran, maintaining the internal temperature below -15 °C.

  • Exchange Reaction: The reaction mixture is stirred at -20 °C for a predetermined time (e.g., 30-60 minutes) to allow for complete halogen-magnesium exchange.

  • Electrophilic Quench: The electrophile (e.g., benzaldehyde, 1.2 equivalents) is added dropwise to the reaction mixture, again maintaining a low internal temperature.

  • Warming and Quenching: The reaction is allowed to slowly warm to room temperature and stirred for an additional 1-2 hours. The reaction is then carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • Workup and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Figure 3: A stepwise representation of a typical experimental workflow for the halogen-metal exchange of 3-iodofuran.

Data Summary: A Comparative Overview

The choice of reagent and reaction conditions can significantly impact the outcome of the 3-iodofuran halogen-metal exchange. The following table summarizes typical conditions and expected outcomes based on the available literature.

ReagentTypical Temperature (°C)Reaction Time (Exchange)Functional Group ToleranceKey AdvantagesPotential Drawbacks
n-BuLi-78 to -100< 15 minutesLowerVery rapid exchangeHigh reactivity, potential for side reactions (e.g., ring opening)
t-BuLi-78 to -100< 5 minutesLowerExtremely rapid exchangeIncreased steric hindrance, higher basicity
i-PrMgCl0 to 251-4 hoursModerateMilder than organolithiumsSlower reaction rates
i-PrMgCl·LiCl-20 to 030-60 minutesHigherAccelerated exchange, good functional group tolerance, milder than RLiMore expensive than standard Grignard reagents

Conclusion

The halogen-metal exchange of 3-iodofuran is a powerful and versatile tool for the synthesis of 3-substituted furans. A nuanced understanding of the underlying mechanisms for both organolithium and Grignard reagents, coupled with an awareness of potential side reactions, is essential for achieving high yields and purity. The advent of "Turbo-Grignard" reagents has significantly expanded the utility of this transformation, offering a practical and often superior alternative to traditional organolithium-based methods. By carefully selecting the appropriate reagent and optimizing reaction conditions, researchers can effectively harness the power of 3-furyl organometallic intermediates to access a wide range of complex and medicinally relevant molecules.

References

  • Bao, R. L.-Y., Zhao, R., & Shi, L. (2015). Progress and developments in the turbo Grignard reagent i-PrMgCl·LiCl: a ten-year journey.
  • Berton, M., Sheehan, K., Adamo, A., & McQuade, D. T. (2020). A review of plug-and-play macro-and microreactors for the synthesis of Grignard reagents, turbo Grignards, Knochel–Hauser amides, and magnesium alkoxides. Beilstein Journal of Organic Chemistry, 16, 1343-1356.
  • Hermann, A., Seymen, R., Brieger, L., Kleinheider, J., Grabe, B., Hiller, W., & Strohmann, C. (2023). Comprehensive Study of the Enhanced Reactivity of Turbo‐Grignard Reagents.
  • Hermann, A., Seymen, R., Brieger, L., Kleinheider, J., Grabe, B., Hiller, W., & Strohmann, C. (2023). Comprehensive Study of the Enhanced Reactivity of Turbo-Grignard Reagents. Angewandte Chemie.
  • Hermann, A., Seymen, R., Brieger, L., Kleinheider, J., Grabe, B., Hiller, W., & Strohmann, C. (2023). Comprehensive Study of the Enhanced Reactivity of Turbo-Grignard Reagents.
  • Jones, R. G., & Gilman, H. (1954). The Halogen-Metal Interconversion Reaction with Organolithium Compounds. Chemical Reviews, 54(5), 835-890.
  • Knochel, P., & Ley, S. V. (2012). The use of iPrMgCl·LiCl, also known as ‘turbo-Grignard’, was exploited by Knochel and Ley in 2012, when they disclosed one of the first procedures for generation and use of non-commercially available Grignard reagents in flow. Vapourtec.
  • Myeong, J. (2022). Total synthesis of (+)-casuarine.
  • OrgoSolver. (n.d.). Grignard Reagents, Organolithium Compounds, and Gilman Reagents. OrgoSolver.
  • Riva, E., Gagliardi, S., Martinelli, M., Passarella, D., Vigo, D., & Rencurosi, A. (2010). Reaction of Grignard reagents with carbonyl compounds under continuous flow conditions. Tetrahedron, 66(23), 4073-4079.
  • Sakamoto, T., et al. (2001). The Grignard reaction was a powerful invention of the famous French chemist Francois Auguste Victor Grignard.
  • Shi, L., et al. (2015). Progress and developments in the turbo Grignard reagent i-PrMgCl·LiCl: a ten-year journey.
  • Takahashi, R., Hu, A., Gao, P., Gao, Y., Pang, Y., Seo, T., Jiang, J., Maeda, S., Takaya, H., Kubota, K., & Ito, H. (2021). Mechanochemical synthesis of magnesium-based carbon nucleophiles in air and their use in organic synthesis.
  • Weidmann, N., Nishimura, R., & Harenberg, J. H. (2020). Halogen–Lithium Exchange of Sensitive (Hetero)aromatic Halides under Barbier Conditions in a Continuous Flow Set-Up. Synthesis, 52(21), 3166-3174.
  • Fukuyama, Y., et al. (1974). 3-Bromofuran can be converted into 3-furoic acid by reaction with butyl lithium to give 3-lithiofuran followed by reaction with carbon dioxide. Synthesis, 443-444.
  • Fleming, I., et al. (1985). 3-Bromofuran can be converted into 3-furoic acid by reaction with butyl lithium to give 3-lithiofuran followed by reaction with carbon dioxide. Synthesis, 898.
  • Chen, Z., Huang, G., Jiang, H., Huang, H., & Pan, X. (2011). Synthesis of 2,5-Disubstituted 3-Iodofurans via Palladium-Catalyzed Coupling and Iodocyclization of Terminal Alkynes. The Journal of Organic Chemistry, 76(4), 1134-1139.
  • BenchChem. (n.d.). Application Notes and Protocols: 3-Bromo-2-iodofuran in Materials Science and Polyfuran Synthesis. BenchChem.
  • Gilchrist, T. L., & Pearson, D. P. J. (1976). Ring-opening of 2,5-diaryl-3-lithiofurans. Journal of the Chemical Society, Perkin Transactions 1, 989-993.
  • Sassone, F. C., Perna, F. M., Salomone, A., Florio, S., & Capriati, V. (2015). Unexpected lateral-lithiation-induced alkylative ring opening of tetrahydrofurans in deep eutectic solvents: synthesis of functionalised primary alcohols.
  • Gilchrist, T. L., & Pearson, D. P. J. (1976). Ring-opening of 2,5-diaryl-3-lithiofurans. Journal of the Chemical Society, Perkin Transactions 1, (9), 989-993.
  • Gambacorta, G., Sharley, J. S., & Baxendale, I. R. (2021). A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries. Beilstein Journal of Organic Chemistry, 17, 1181-1312.
  • Seyferth, D. (2009). The Grignard Reagents. Organometallics, 28(6), 1598-1605.
  • Yu, H. (2021). Synthesis and Preparation of Grignard Reagent. Research & Reviews: Journal of Chemistry.
  • Ursinus College. (n.d.).
  • Course: Advanced Organic Chemistry (2018) Sustainable Chemical Science and Technology (SCST) in TIGP. (2018, June 14).
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  • Myeong, J. (2022). Total synthesis of (+)-casuarine.
  • Taylor & Francis. (n.d.). Organolithium reagents – Knowledge and References.
  • Macmillan Group. (2007, February 22). The Mechanism of Lithium-Halogen Exchange.
  • Wikipedia. (n.d.). Grignard reagent.
  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Google Patents. (n.d.).
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  • Brambilla, et al. (n.d.). Ring opening reactions of furans.
  • MDPI. (2024, July 22).
  • MDPI. (2022, May 17).
  • ACS Publications. (2005, June 28).
  • Frontiers. (n.d.). Modulating Room-Temperature Phosphorescence-To-Phosphorescence Mechanochromism by Halogen Exchange.
  • The College of New Jersey. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams.

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Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Data of 3-Iodofuran

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the heterocyclic compound 3-iodofuran. Designed for researchers, scientists, and profession...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the heterocyclic compound 3-iodofuran. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document offers a detailed examination of predicted chemical shifts, coupling constants, and spectral assignments. In the absence of publicly available experimental spectra, this guide leverages established principles of NMR spectroscopy, including substituent chemical shift (SCS) effects and data from analogous compounds, to provide a robust and scientifically grounded predictive analysis.

Introduction: The Significance of NMR in the Characterization of Halogenated Furans

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For substituted furans, a core motif in numerous natural products and pharmaceuticals, NMR provides critical insights into the electronic environment of the ring system. The introduction of a halogen substituent, such as iodine in 3-iodofuran, induces significant changes in the electron distribution within the furan ring, which are directly observable through alterations in the ¹H and ¹³C chemical shifts. A thorough understanding of these spectral signatures is paramount for reaction monitoring, quality control, and the unambiguous identification of novel furan-containing compounds.

Predicted ¹H and ¹³C NMR Spectroscopic Data of 3-Iodofuran

The following tables summarize the predicted ¹H and ¹³C NMR spectroscopic data for 3-iodofuran. These predictions are derived from the known NMR data of furan and analysis of substituent effects of halogens on the furan ring, with comparative data from related 3-halofurans.

Table 1: Predicted ¹H NMR Spectroscopic Data for 3-Iodofuran (in CDCl₃)

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H-2~ 7.5 - 7.7Triplet (t) or Doublet of doublets (dd)J(H2,H4) ≈ 0.8-1.0 Hz, J(H2,H5) ≈ 1.5-1.8 Hz
H-4~ 6.4 - 6.6Triplet (t) or Doublet of doublets (dd)J(H4,H2) ≈ 0.8-1.0 Hz, J(H4,H5) ≈ 2.8-3.2 Hz
H-5~ 7.3 - 7.5Triplet (t) or Doublet of doublets (dd)J(H5,H2) ≈ 1.5-1.8 Hz, J(H5,H4) ≈ 2.8-3.2 Hz

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-Iodofuran (in CDCl₃)

AssignmentPredicted Chemical Shift (δ, ppm)
C-2~ 145 - 148
C-3~ 95 - 100
C-4~ 110 - 113
C-5~ 140 - 143

Scientific Rationale for Predicted Chemical Shifts

The predicted chemical shifts are based on the foundational NMR data of furan and the well-documented influence of substituent effects.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of unsubstituted furan in CDCl₃ displays two signals: one for the α-protons (H-2 and H-5) at approximately 7.44 ppm and another for the β-protons (H-3 and H-4) at around 6.38 ppm.[1] The introduction of an iodine atom at the 3-position is expected to deshield the adjacent protons.

  • H-2 and H-4: These protons are in close proximity to the electron-withdrawing iodine atom and are therefore expected to experience a downfield shift compared to their positions in unsubstituted furan.

  • H-5: The effect on H-5 is anticipated to be less pronounced but still result in a downfield shift due to the overall electron-withdrawing nature of the iodine substituent.

The multiplicities of the signals are predicted based on the expected coupling constants between the furan ring protons. The coupling between adjacent protons (J(H4,H5)) is typically larger than the long-range couplings (J(H2,H4) and J(H2,H5)).

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum of furan shows signals for the α-carbons (C-2 and C-5) at approximately 142.8 ppm and the β-carbons (C-3 and C-4) at around 109.6 ppm.[2] The iodine atom at the 3-position will significantly impact the chemical shifts of the carbon atoms.

  • C-3 (Ipsocarbon): The carbon directly attached to the iodine atom (C-3) is expected to experience a significant upfield shift due to the "heavy atom effect" of iodine, a phenomenon also observed in other iodo-substituted aromatic and heteroaromatic compounds.

  • C-2 and C-4: The adjacent carbons are expected to be deshielded due to the inductive electron-withdrawing effect of the iodine atom.

  • C-5: The effect on the C-5 carbon will be less pronounced but is also expected to result in a slight deshielding.

Experimental Protocols for NMR Data Acquisition

For researchers aiming to acquire experimental NMR data for 3-iodofuran, the following protocols are recommended.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for the NMR analysis of furan derivatives. Other deuterated solvents such as acetone-d₆ or dimethyl sulfoxide-d₆ can also be used depending on the sample's solubility and the desired chemical shift referencing.[3]

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended to achieve a good signal-to-noise ratio in a reasonable acquisition time.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Spectrometer Parameters

The following are general guidelines for setting up the NMR experiment on a standard 400 or 500 MHz spectrometer.

  • ¹H NMR:

    • Pulse sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Acquisition time: 2-4 seconds.

    • Relaxation delay: 1-5 seconds.

    • Number of scans: 16-64, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum and enhance signal intensity through the Nuclear Overhauser Effect (NOE).

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024-4096 or more, as the natural abundance of ¹³C is low.

Data Processing and Analysis

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing and Baseline Correction: The spectrum should be manually or automatically phased to ensure all peaks are in the absorptive mode. The baseline should be corrected to be flat for accurate integration.

  • Referencing: The chemical shifts are referenced to the signal of the internal standard (TMS at 0.00 ppm).

  • Peak Assignment: The signals in both the ¹H and ¹³C spectra should be assigned to the corresponding nuclei in the 3-iodofuran molecule based on their chemical shifts, multiplicities, and coupling constants. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be invaluable for unambiguous assignments.

Visualization of Key Concepts

Caption: Molecular structure of 3-iodofuran.

Caption: General workflow for NMR data acquisition and analysis.

Conclusion and Future Perspectives

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 3-iodofuran, grounded in fundamental NMR principles and comparative data. The provided protocols for data acquisition and analysis offer a solid framework for researchers to obtain and interpret experimental data for this and related halogenated furan compounds. The continued development of NMR prediction software, such as Mnova and ChemDraw, will further aid in the structural elucidation of novel compounds.[4][5][6][7][8][9][10][11][12] Experimental verification of the predicted data presented herein will be a valuable contribution to the spectroscopic database of heterocyclic compounds.

References

  • Mnova NMRPredict. Mestrelab Research. [Link]

  • Mnova Predict | Accurate Prediction. Bruker. [Link]

  • ChemDraw tutorial 4 - Prediction of NMR. YouTube. [Link]

  • Mestrelab NMR Predict plugin for Mnova software. LabRulez. [Link]

  • NMRPredict Desktop. Modgraph. [Link]

  • Direct 1H NMR Quantitation of Valuable Furan Fatty Acids in Fish Oils and Fish Oil Fractions. PubMed. [Link]

  • How reliable actually is the nmr prediction spectra tool in chemdraw ? : r/chemistry. Reddit. [Link]

  • NMRPredict Server-Based. Mestrelab Research. [Link]

  • ChemDraw. Revvity Signals Software. [Link]

  • The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society. [Link]

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  • The Ease of NMR Prediction with ChemDraw. YouTube. [Link]

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  • Expanded 1 H NMR spectrum of LENR indicating furan and diol chemical shifts. ResearchGate. [Link]

  • 13C NMR substituent induced chemical shifts in the side-chain carbons of ,/-unsaturated sulphones. Indian Academy of Sciences. [Link]

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Foundational

An In-depth Technical Guide to the Thermodynamic Stability and Electronic Properties of 3-Iodofuran

For Researchers, Scientists, and Drug Development Professionals Foreword: The Strategic Importance of 3-Iodofuran in Modern Synthesis 3-Iodofuran, a halogenated heterocyclic compound, represents a critical building block...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of 3-Iodofuran in Modern Synthesis

3-Iodofuran, a halogenated heterocyclic compound, represents a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its utility stems from the unique electronic properties conferred by the furan ring and the versatile reactivity of the carbon-iodine bond. This guide provides a comprehensive technical overview of the thermodynamic stability and electronic characteristics of 3-iodofuran, offering insights into its synthesis, characterization, and reactivity. While direct experimental thermodynamic data for 3-iodofuran is not extensively documented, this guide synthesizes information from computational studies on related compounds and experimental data for analogous molecules to provide a robust working knowledge for researchers.

Thermodynamic Stability: A Computational Perspective

The thermodynamic stability of a molecule is a critical determinant of its behavior in chemical reactions and its persistence under various conditions. Key parameters include the enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and bond dissociation energies (BDEs). In the absence of direct experimental calorimetric data for 3-iodofuran, computational methods, particularly Density Functional Theory (DFT), provide valuable estimates.

Enthalpy and Gibbs Free Energy of Formation

The standard enthalpy of formation of furan is approximately -34.8 ± 3 kJ/mol. The introduction of an iodine atom at the 3-position is expected to make the enthalpy of formation less negative (more positive). This is due to the greater mass and lower bond strength of the C-I bond compared to a C-H bond. By analogy to other halogenated aromatic compounds, the enthalpy of formation for 3-iodofuran can be estimated.

Theoretical calculations on the formation of furan in thermally processed foods suggest that the overall process is exergonic, a stability feature attributed to its aromaticity.[1][2][3] Computational studies on polyfluorinated dibenzofurans have demonstrated that the substitution pattern of halogens significantly influences the thermodynamic properties.[4]

Carbon-Iodine Bond Dissociation Energy

The C-I bond is the weakest of the carbon-halogen bonds, a characteristic that underpins the high reactivity of 3-iodofuran in cross-coupling reactions. The bond dissociation energy for the C-I bond in iodobenzene is approximately 272 kJ/mol. The C-I bond in 3-iodofuran is expected to have a similar or slightly lower BDE due to the electronic nature of the furan ring. Quantum-chemical methods have been applied to calculate the thermodynamics of electrophilic iodination of aromatic compounds, providing insights into the energetics of C-I bond formation and cleavage.[5]

Table 1: Estimated Thermodynamic Properties of 3-Iodofuran

PropertyEstimated ValueBasis of Estimation
Enthalpy of Formation (ΔHf°)> -34.8 kJ/molComparison with furan and other iodoaromatic compounds.
Gibbs Free Energy of Formation (ΔGf°)Likely positiveGeneral trend for halogenated organic compounds.
C-I Bond Dissociation Energy~270 kJ/molAnalogy to iodobenzene and computational studies on related systems.

Electronic Properties: Unveiling the Reactivity

The electronic properties of 3-iodofuran, such as the distribution of electron density and the energies of its frontier molecular orbitals (HOMO and LUMO), are fundamental to understanding its reactivity.

Electron Density Distribution

The furan ring is an electron-rich aromatic system. The introduction of an electronegative iodine atom at the 3-position influences the electron density distribution through inductive and resonance effects. The iodine atom withdraws electron density through the sigma bond (inductive effect) but can also donate electron density to the ring through its lone pairs (resonance effect).

Computational studies using DFT can provide detailed electron density maps. For 3-iodofuran, the electron density is expected to be highest on the oxygen atom and the carbon atoms of the furan ring, with a significant polarization of the C-I bond, leaving the iodine atom with a partial positive charge and the adjacent carbon with a partial negative charge. This polarization is key to its reactivity in cross-coupling reactions.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

For 3-iodofuran, the HOMO is expected to be a π-orbital delocalized over the furan ring, while the LUMO is likely to be a σ-orbital associated with the C-I bond. The relatively low energy of the C-I σ-orbital makes it susceptible to nucleophilic attack, which is a key step in many of its reactions. The HOMO-LUMO gap is a measure of the molecule's electronic stability; a smaller gap generally indicates higher reactivity. Computational studies on furan and its derivatives provide insights into these orbital energies.[6]

Diagram 1: Conceptual Representation of 3-Iodofuran's Frontier Orbitals

G HOMO-LUMO Energy Gap of 3-Iodofuran cluster_energy HOMO HOMO (π-orbital) Delocalized over furan ring Electron-donating character LUMO LUMO (σ*-orbital) Localized on C-I bond Electron-accepting character Energy Energy G A 3-Bromofuran B Lithium-halogen exchange (e.g., n-BuLi, -78 °C) A->B C 3-Lithiated furan B->C D Quench with Iodine (I₂) C->D E 3-Iodofuran D->E

Caption: A plausible synthetic route to 3-iodofuran from 3-bromofuran.

Experimental Protocol (Putative)
  • Reaction Setup: A flame-dried, three-necked round-bottom flask is assembled with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel. The flask is charged with anhydrous tetrahydrofuran (THF) and cooled to -78 °C in a dry ice/acetone bath.

  • Lithiation: 3-Bromofuran (1.0 equivalent) is added to the cooled THF. n-Butyllithium (1.05 equivalents) is then added dropwise while maintaining the temperature at -78 °C. The mixture is stirred for 1-2 hours.

  • Iodination: A solution of iodine (1.1 equivalents) in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The reaction is stirred for an additional 2-3 hours at this temperature.

  • Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield 3-iodofuran.

Spectroscopic Characterization

The structure of 3-iodofuran can be confirmed by standard spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for 3-Iodofuran

TechniquePredicted DataAssignmentSource
¹H NMR δ ~7.6 (m, 1H), ~7.4 (m, 1H), ~6.5 (m, 1H)H-2, H-5, H-4Predicted based on related halofurans. [7]
¹³C NMR δ ~144, ~140, ~110, ~85C-5, C-2, C-4, C-3Experimental data available on PubChem. [8]
IR (cm⁻¹) ~3100 (=C-H stretch), ~1600, ~1500 (C=C stretch), ~1050 (C-O-C stretch), ~550 (C-I stretch)Key functional group vibrationsPredicted based on furan and iodo-aromatics.
Mass Spec (m/z) 194 (M⁺), 166 (M⁺ - CO), 67 (M⁺ - I)Molecular ion and major fragmentsPredicted based on fragmentation patterns.

Reactivity in Cross-Coupling Reactions: A Gateway to Molecular Complexity

The synthetic utility of 3-iodofuran lies in its ability to participate in various palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound. 3-Iodofuran is an excellent substrate for this reaction, readily coupling with a variety of boronic acids and esters to produce 3-aryl or 3-vinylfurans. These products are common motifs in pharmaceuticals and organic electronic materials.

Diagram 3: Suzuki-Miyaura Coupling of 3-Iodofuran

G General Scheme for Suzuki-Miyaura Coupling cluster_reactants cluster_products iodofuran 3-Iodofuran catalyst Pd Catalyst Base iodofuran->catalyst boronic_acid R-B(OH)₂ boronic_acid->catalyst product 3-Substituted Furan catalyst->product

Caption: General scheme for the Suzuki-Miyaura coupling of 3-iodofuran.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. 3-Iodofuran can be efficiently coupled with a wide range of alkynes to synthesize 3-alkynylfurans. [9][10]These products are valuable intermediates for the synthesis of natural products and conjugated materials.

Diagram 4: Sonogashira Coupling of 3-Iodofuran

G General Scheme for Sonogashira Coupling cluster_reactants cluster_products iodofuran 3-Iodofuran catalyst Pd Catalyst Cu(I) co-catalyst Base iodofuran->catalyst alkyne R-C≡CH alkyne->catalyst product 3-Alkynylfuran catalyst->product

Caption: General scheme for the Sonogashira coupling of 3-iodofuran.

Conclusion and Future Outlook

3-Iodofuran is a versatile and valuable building block in organic synthesis. While a complete experimental thermodynamic and electronic profile is still emerging, computational studies and data from analogous compounds provide a strong framework for understanding its properties. Its favorable electronic structure and the reactivity of the C-I bond make it an ideal substrate for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. Further experimental and computational investigations will undoubtedly continue to expand the synthetic utility of this important heterocyclic compound, paving the way for new discoveries in drug development and materials science.

References

  • Filimonov, V. D., et al. (2008). Theoretical analysis of reactions of electrophilic iodination and chlorination of benzene and polycyclic arenes in density functional theory approximation. Russian Journal of Organic Chemistry, 44(5), 681-687.
  • Chen, Z., et al. (2011). Synthesis of 2,5-Disubstituted 3-Iodofurans via Palladium-Catalyzed Coupling and Iodocyclization of Terminal Alkynes. The Journal of Organic Chemistry, 76(4), 1134-1139).
  • PubChem. (n.d.). Furan, 3-iodo-. Retrieved from [Link]

  • Jiang, H., et al. (2011). Palladium-Catalyzed Sonogashira Coupling and Iodocyclization Route to 3-Iodofurans. Synfacts, 2011(05), 0524-0524.
  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]

  • Blank, I., et al. (1996). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 44(7), 1857-1861.
  • ResearchGate. (2020). (PDF) Quantum Chemical studies of Furan. Retrieved from [Link]

  • ResearchGate. (2025). Kinetic and Thermodynamic Models for the Formation of Furan in Thermally Processed Foods: A Theoretical and Computational Study. Retrieved from [Link]

  • PubMed. (2025). Kinetic and thermodynamic models for the formation of furan in thermally processed foods: A theoretical and computational study. Retrieved from [Link]

  • PubMed. (2011). Theoretical study on hydrophilicity and thermodynamic properties of polyfluorinated dibenzofurans. Retrieved from [Link]

Sources

Exploratory

Step-by-step synthesis pathways for 3-iodofuran from furan derivatives

Advanced Synthesis of 3-Iodofuran and its Derivatives: A Technical Guide Executive Summary The synthesis of 3-iodofurans presents a unique challenge in heterocyclic chemistry. Because furan is an electron-rich heteroarom...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Synthesis of 3-Iodofuran and its Derivatives: A Technical Guide

Executive Summary

The synthesis of 3-iodofurans presents a unique challenge in heterocyclic chemistry. Because furan is an electron-rich heteroaromatic system, direct electrophilic aromatic substitution ( SE​Ar ) overwhelmingly favors the α -positions (C2 and C5) due to the superior resonance stabilization of the intermediate σ -complex. Consequently, direct iodination of furan to yield 3-iodofuran is synthetically unviable. To access the β -iodinated isomer—a critical building block for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck) in drug discovery—researchers must employ strategic workarounds.

This whitepaper details two field-proven methodologies for accessing 3-iodofurans: the classical Halogen-Metal Exchange from 3-bromofuran, and the de novoElectrophilic Iodocyclization of acyclic precursors [1].

Pathway Visualization

G A 3-Bromofuran (Starting Material) B Halogen-Metal Exchange (n-BuLi, -78 °C) A->B C 3-Lithiofuran (Reactive Intermediate) B->C D Electrophilic Quench (I2 in THF) C->D E 3-Iodofuran (Target Product) D->E F 2-(1-Alkynyl)-2-alken-1-ones (Acyclic Precursor) G Iodocyclization (I2, Nucleophile, RT) F->G H Substituted 3-Iodofurans (Target Product) G->H

Figure 1: Synthetic pathways for 3-iodofuran via halogen-metal exchange and iodocyclization.

Pathway 1: Halogen-Metal Exchange of 3-Bromofuran

Mechanistic Causality: To bypass the regioselectivity issues of direct iodination, we utilize 3-bromofuran as a pre-functionalized template. The addition of n-butyllithium (n-BuLi) initiates a rapid halogen-metal exchange, driven by the thermodynamic preference to form the more stable aryl lithium species over the alkyl lithium.

Crucial Experimental Choice: This reaction must be strictly maintained at -78 °C. 3-Lithiofuran is highly unstable at elevated temperatures and will undergo a spontaneous ring-opening reaction to form an acyclic enyne intermediate. By maintaining cryogenic conditions, the cyclic structure is preserved until it can be trapped by the electrophilic iodine ( I2​ ) [2].

Step-by-Step Protocol: Synthesis of Unsubstituted 3-Iodofuran

Self-Validating System: The protocol utilizes a thiosulfate quench. The disappearance of the characteristic reddish-brown color of iodine serves as a visual validation of a successful quench, ensuring no residual oxidant degrades the electron-rich furan product.

  • Preparation: Flame-dry a 100 mL Schlenk flask under an argon atmosphere. Add 3-bromofuran (10.0 mmol) and anhydrous tetrahydrofuran (THF, 30 mL).

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Lithiation: Add n-BuLi (10.5 mmol, 2.5 M in hexanes) dropwise via syringe over 10 minutes. Stir the mixture at -78 °C for 30 minutes to ensure complete halogen-metal exchange.

  • Electrophilic Trapping: Dissolve I2​ (11.0 mmol) in anhydrous THF (10 mL) in a separate dry vial. Add this deep-purple solution dropwise to the 3-lithiofuran mixture at -78 °C.

  • Warming & Quenching: Allow the reaction to stir for an additional 30 minutes at -78 °C, then slowly warm to room temperature over 1 hour. Quench the reaction by adding saturated aqueous sodium thiosulfate ( Na2​S2​O3​ , 20 mL). Vigorously stir until the organic layer is completely decolorized (pale yellow/colorless).

  • Workup: Extract the aqueous layer with diethyl ether (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (pentane) to yield 3-iodofuran as a pale oil.

Pathway 2: Electrophilic Iodocyclization of Acyclic Precursors

Mechanistic Causality: When highly substituted 3-iodofurans are required for combinatorial libraries, the halogen-metal exchange route becomes cumbersome due to the difficulty of synthesizing poly-substituted 3-bromofurans. Instead, a de novo ring synthesis is preferred.

In this pathway, 2-(1-alkynyl)-2-alken-1-ones are treated with iodine in the presence of a nucleophile. The iodine acts as a π -acid, activating the alkyne. The carbonyl oxygen then acts as an internal nucleophile, attacking the activated alkyne via a 5-endo-dig or 5-exo-dig cyclization. This elegant cascade not only constructs the furan ring but simultaneously installs the iodine atom strictly at the β -position (C3) [1, 3].

Step-by-Step Protocol: Synthesis of Tetrasubstituted 3-Iodofurans
  • Reaction Setup: In a 50 mL round-bottom flask, dissolve the appropriate 2-(1-alkynyl)-2-alken-1-one (1.0 mmol) in acetonitrile (MeCN, 10 mL) to achieve a 0.1 M concentration.

  • Reagent Addition: Add sodium bicarbonate ( NaHCO3​ , 2.0 mmol) to buffer the system, followed by the desired nucleophile (e.g., a diol or primary alcohol, 4.0 mmol).

  • Cyclization: Add solid iodine ( I2​ , 2.0 mmol) to the stirring mixture. The reaction is typically highly efficient and proceeds at ambient room temperature.

  • Monitoring: Stir the mixture for 30 minutes. Monitor the consumption of the starting material via Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the excess iodine with saturated aqueous Na2​S2​O3​ (15 mL). Extract the mixture with ethyl acetate (3 × 15 mL).

  • Purification: Wash the combined organic extracts with brine, dry over MgSO4​ , and concentrate. Purify the crude product via column chromatography to isolate the highly substituted 3-iodofuran.

Quantitative Comparison of Synthetic Pathways

ParameterHalogen-Metal ExchangeElectrophilic Iodocyclization
Starting Material 3-Bromofuran2-(1-alkynyl)-2-alken-1-ones
Key Reagents n-BuLi, I2​ I2​ , NaHCO3​ , Nucleophile
Operating Temperature -78 °C to Room TempAmbient Room Temp (20-25 °C)
Typical Yields 65% – 85%75% – 95%
Regioselectivity Absolute (Dictated by Br position)Absolute (Dictated by cyclization mechanism)
Primary Application Unsubstituted or simple 3-iodofuransHighly substituted 3-iodofuran libraries
Scalability Moderate (Cryogenic limits)High (Mild conditions)

References

  • Solution-Phase Synthesis of a Highly Substituted Furan Library Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • Synthesis of 2,5-Disubstituted 3-Iodofurans via Palladium-Catalyzed Coupling and Iodocyclization of Terminal Alkynes Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • A Convenient Synthetic Route to Furan Esters and Lactones by Palladium-Catalyzed Carboalkoxylation or Cyclocarbonylation of Hydroxyl-Substituted 3-Iodofurans Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

Foundational

Furan, 3-iodo- MSDS, toxicity, and laboratory safety precautions

An In-Depth Technical Guide to the Safe Handling of 3-Iodofuran For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the known properties, potential hazards, and...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Safe Handling of 3-Iodofuran

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known properties, potential hazards, and essential safety protocols for handling 3-iodofuran in a laboratory setting. As a Senior Application Scientist, the aim is to deliver not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and experimental integrity.

Understanding 3-Iodofuran: A Profile

3-Iodofuran, with the CAS number 29172-20-1, is a halogenated derivative of furan.[1][2] While specific applications are not extensively documented in publicly available literature, its structural motif suggests its utility as an intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and complex molecular architectures. The furan ring is a common scaffold in medicinal chemistry, and the iodo-substituent provides a reactive handle for various cross-coupling reactions.

Table 1: Physicochemical Properties of 3-Iodofuran

PropertyValueSource
CAS Number 29172-20-1[1][3]
Molecular Formula C4H3IO[1][3]
Molecular Weight 193.97 g/mol [1][2][3]
Appearance Not explicitly stated, likely a liquid or low-melting solidInferred from related compounds
Storage Temperature 2-8°C, under inert atmosphere[3][4]
SMILES Code IC1C=COC=1[3]

Hazard Identification and Toxicity Assessment: A Precautionary Approach

A critical aspect of working with any chemical is a thorough understanding of its toxicological profile. For 3-iodofuran, a significant data gap exists. To the best of current knowledge, the acute and chronic toxicity of this substance are not fully known.[4] This necessitates a highly cautious approach, treating the compound as potentially hazardous until proven otherwise.

Known Hazards

The available Safety Data Sheets (SDS) for 3-iodofuran and related compounds indicate several primary hazards:

  • Flammability: The compound is likely a flammable liquid and vapor.[3]

  • Irritation: It is expected to cause skin and serious eye irritation.[3]

Table 2: GHS Hazard Statements for 3-Iodofuran

Hazard CodeHazard Statement
H225Highly flammable liquid and vapor
H315Causes skin irritation
H319Causes serious eye irritation

Source:[3]

Inferred Toxicity from the Parent Compound: Furan

The parent compound, furan, is a well-characterized toxin. It is a potent hepatotoxin and hepatocarcinogen in rodents, leading to liver adenomas and carcinomas.[5] While the toxicological effects of the iodo-substituent on the furan ring are not established, it is prudent to assume that 3-iodofuran may share some of the hazardous properties of furan. The mechanism of furan's toxicity involves metabolic activation to a reactive aldehyde, which can lead to cellular damage. It is plausible that a similar metabolic pathway could exist for its derivatives.

Laboratory Safety and Handling Protocols

Given the known flammability and irritant properties, coupled with the unknown toxicity, a stringent set of safety protocols is mandatory when handling 3-iodofuran.

Engineering Controls

The primary line of defense against exposure is the use of robust engineering controls.

  • Fume Hood: All manipulations of 3-iodofuran must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[6]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are rapidly diluted and removed.[4]

  • Inert Atmosphere: Due to its air sensitivity, handling and storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation and potential peroxide formation.[4]

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE are critical to prevent personal exposure.

  • Eye Protection: Chemical splash goggles are mandatory.[6][7][8]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[6][9]

  • Body Protection: A flame-resistant lab coat should be worn and kept fastened.[6][9] Long pants and closed-toe shoes are also required.[7][8][9]

Safe Handling and Storage Workflow

The following workflow outlines the essential steps for the safe handling and storage of 3-iodofuran.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Cleanup Prep Review SDS and Establish Protocol PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Prep->PPE Proceed to Handling FumeHood Verify Fume Hood Functionality PPE->FumeHood Proceed to Handling Inert Prepare Inert Atmosphere Setup FumeHood->Inert Proceed to Handling Transfer Transfer Under Inert Gas Inert->Transfer Proceed to Handling Reaction Perform Reaction in Closed System Transfer->Reaction Quench Quench Reaction Carefully Reaction->Quench Store Store at 2-8°C Under Inert Gas Quench->Store Post-Reaction Waste Segregate and Label Hazardous Waste Store->Waste Decon Decontaminate Glassware and Work Area Waste->Decon RemovePPE Remove and Dispose of PPE Properly Decon->RemovePPE

Caption: Workflow for the safe handling and storage of 3-iodofuran.

Spill Management

In the event of a spill, a calm and methodical response is crucial to mitigate the hazard.

  • Evacuate: Immediately evacuate the area and alert nearby personnel.[6]

  • Isolate: Prevent entry to the affected area.

  • Ventilate: Ensure the fume hood is operational.

  • Report: Inform the laboratory supervisor and the institutional Environmental Health and Safety (EHS) department.

  • Cleanup: Only trained personnel with appropriate PPE should perform the cleanup.

    • Absorb the spill with an inert material (e.g., vermiculite, sand).[4]

    • Collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[6]

Emergency Procedures

Preparedness for emergencies is a cornerstone of laboratory safety.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][7] Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

Fire Emergency

In the event of a fire, remember the R.A.C.E. protocol:

  • R escue: Remove anyone from immediate danger.[11]

  • A larm: Activate the nearest fire alarm and call for emergency services.[11][12]

  • C ontain: Close doors to confine the fire.[12]

  • E xtinguish/Evacuate: If the fire is small and you are trained, use the appropriate fire extinguisher. Otherwise, evacuate the area.[12]

Emergency_Response_Flowchart cluster_spill Chemical Spill cluster_exposure Personal Exposure cluster_fire Fire Start Emergency Event (Spill, Exposure, Fire) Spill_Evacuate Evacuate & Alert Start->Spill_Evacuate Exposure_Remove Remove from Source Start->Exposure_Remove Fire_RACE Follow R.A.C.E. (Rescue, Alarm, Contain, Extinguish/Evacuate) Start->Fire_RACE Spill_Isolate Isolate Area Spill_Evacuate->Spill_Isolate Spill_Report Report to Supervisor/EHS Spill_Isolate->Spill_Report Spill_Cleanup Cleanup by Trained Personnel Spill_Report->Spill_Cleanup Exposure_FirstAid Administer First Aid (Flush Skin/Eyes) Exposure_Remove->Exposure_FirstAid Exposure_Medical Seek Immediate Medical Attention Exposure_FirstAid->Exposure_Medical Fire_Evacuate Evacuate to Assembly Point Fire_RACE->Fire_Evacuate

Caption: Emergency response flowchart for incidents involving 3-iodofuran.

Waste Disposal

All waste containing 3-iodofuran must be treated as hazardous waste.

  • Segregation: Keep 3-iodofuran waste separate from other waste streams to prevent inadvertent reactions.[6]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name.

  • Disposal: Arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal company.[6] Never dispose of 3-iodofuran down the drain.[6]

Conclusion: A Commitment to Safety

The handling of 3-iodofuran requires a diligent and informed approach to safety. While its full toxicological profile remains to be elucidated, the available data on its flammability, irritant properties, and the known toxicity of its parent compound, furan, mandate the implementation of stringent safety protocols. By adhering to the engineering controls, personal protective equipment requirements, and emergency procedures outlined in this guide, researchers can mitigate the risks associated with this compound and ensure a safe and productive laboratory environment.

References

  • Safety Data Sheet - Rieke Metals. (2018, April 23). Retrieved from [Link]

  • 3-bromo-2-iodofuran — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • dihydro-3-iodofuran-2(3H)-one — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • Safety Dos and Don'ts. (2025, August 20). Chemistry LibreTexts. Retrieved from [Link]

  • Lab Safety Rules and Guidelines. (2024, January 24). Lab Manager. Retrieved from [Link]

  • Topic 1: Safety in the Organic Chemistry Laboratory - CSUB. (n.d.). Retrieved from [Link]

  • Safety Practices to Observe in a Chemistry Lab. (2021, January 13). PMC.SG EDUCATION GROUP. Retrieved from [Link]

  • Furan, 3-iodo- | C4H3IO | CID 141464 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Safety HandBook - Singapore - NUS Chemistry. (n.d.). Retrieved from [Link]

  • Furan in heat-treated foods: formation, exposure, toxicity, and aspects of risk assessment. (2012, August 15). PubMed. Retrieved from [Link]

  • EMERGENCY PROCEDURES GUIDE. (n.d.). Retrieved from [Link]

  • Furan Acute Exposure Guideline Levels. (2013). In National Center for Biotechnology Information. Retrieved from [Link]

  • Emergency Preparedness and Reponses for Research Laboratories. (n.d.). NUS Medicine. Retrieved from [Link]

  • Section 3: Emergency Procedures | Office of Environmental Health and Safety. (n.d.). Princeton University. Retrieved from [Link]

  • What to do in a radiation emergency. (2024, September 10). GOV.UK. Retrieved from [Link]

Sources

Exploratory

Strategic Exploitation of 3-Iodofuran Reactive Intermediates in Organometallic Synthesis

The functionalization of the furan ring is a cornerstone of modern medicinal chemistry and materials science. While the C2 and C5 positions of furan are highly reactive toward direct electrophilic aromatic substitution a...

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Author: BenchChem Technical Support Team. Date: April 2026

The functionalization of the furan ring is a cornerstone of modern medicinal chemistry and materials science. While the C2 and C5 positions of furan are highly reactive toward direct electrophilic aromatic substitution and directed metalation due to the heteroatom's inductive and resonance effects, the C3 and C4 positions remain electronically isolated and notoriously difficult to functionalize selectively. 3-Iodofuran circumvents this inherent electronic bias. By leveraging the exceptionally low bond dissociation energy of the C3–I bond, chemists can generate highly reactive, programmable organometallic intermediates that serve as linchpins for complex molecular architectures.

This technical guide dissects the thermodynamic and kinetic principles governing 3-iodofuran reactive intermediates, focusing on metal-halogen exchange dynamics and palladium-catalyzed cross-coupling cascades.

Generation of Reactive Intermediates via Metal-Halogen Exchange

The conversion of 3-iodofuran into a nucleophilic furanyl-metal species is traditionally achieved via halogen-metal exchange. However, the resulting 3-furanylmetal intermediates are prone to rapid degradation. At elevated temperatures, 3-furanyllithium undergoes the "halogen dance" (isomerization to the thermodynamically more stable 2-position) or irreversible ring-opening to yield enyne alkoxides.

To control these pathways, the choice of metalating agent and reaction environment is critical.

Lithiation and Magnesiation: The Shift to Continuous Flow

Historically, cryogenic batch conditions (-78 °C) were mandatory for the generation of 3-furanyllithium using n-butyllithium. Modern methodologies have superseded this by utilizing sterically hindered bases like 2,2,6,6-tetramethylpiperidinyllithium (TMPLi) or isopropylmagnesium bromide (i-PrMgBr)[1].

The most significant advancement in this space is the transition to continuous-flow microreactors . By conducting the metalation in a flow system, the residence time of the highly reactive 3-furanyllithium intermediate is reduced to sub-minute intervals (e.g., 40 seconds at 0 °C) before it is immediately trapped with a transmetalating salt like ZnCl₂. This kinetic control completely suppresses ring-opening and isomerization, providing a pristine organozinc intermediate for downstream coupling, as demonstrated by 2[2].

The Renaissance of Organosodium Intermediates

While lithium and magnesium dominate, sodium is experiencing a renaissance. Originally pioneered by Gilman and Wright in 1933, 3-furylsodium is now accessible using stable sodium dispersions in paraffin oil. This approach allows for ultra-fast sodiation at room temperature, generating an intermediate that exhibits superior nucleophilicity in subsequent transmetalation steps compared to its lithium counterpart[3].

Fig 1. Metal-halogen exchange pathways of 3-iodofuran yielding reactive organometallic intermediates.

Palladium-Catalyzed Oxidative Addition Intermediates

When 3-iodofuran is subjected to Pd(0) catalysis, the weak C3–I bond undergoes rapid oxidative addition to form a highly reactive furanyl-palladium(II)-iodide complex. Because iodine is an excellent leaving group, this step occurs at lower temperatures than the corresponding bromofurans, minimizing competitive side reactions such as protodehalogenation.

This intermediate is the gateway to a vast array of cross-coupling modalities, enabling the synthesis of highly substituted furan libraries[4].

Quantitative Data: Cross-Coupling Modalities

The table below summarizes the optimized parameters for functionalizing the C3 position via palladium catalysis.

Table 1: Palladium-Catalyzed Cross-Coupling Modalities for 3-Iodofurans

Reaction TypeCoupling PartnerCatalyst SystemTypical YieldsKey Mechanistic Advantage
Suzuki-Miyaura Aryl/Alkyl Boronic AcidsPd(PPh₃)₄ or Pd(OAc)₂ / Base70–95%High functional group tolerance; avoids toxic organotins.
Sonogashira Terminal AlkynesPdCl₂(PPh₃)₂ / CuI / Amine75–90%Cu-acetylide transmetalation outcompetes homocoupling.
Heck Styrenes / AcrylatesPd(OAc)₂ / P(o-tol)₃ / Et₃N60–85%Steric bulk of phosphine drives E-alkene selectivity.
Carboalkoxylation CO (1 atm) + AlcoholsPd(OAc)₂ / PCy₃ / Et₃N65–88%Direct access to ester/lactone pharmacophores.
Focus: Carboalkoxylation and Cyclocarbonylation

The insertion of carbon monoxide into the furanyl-Pd(II) bond generates an acyl-palladium intermediate. 5 demonstrated that by utilizing DMF as a solvent, the high dielectric constant stabilizes this polar intermediate[5]. Subsequent nucleophilic attack by an alcohol (intermolecular) or an internal hydroxyl group (intramolecular) yields furan esters and lactones, respectively[6].

PdCycle Pd0 Pd(0) Catalyst OA Oxidative Addition [Furanyl-Pd(II)-I] Pd0->OA 3-Iodofuran CO CO Insertion [Furanyl-C(=O)-Pd(II)-I] OA->CO CO (1 atm) Nu Nucleophilic Attack (ROH / Base) CO->Nu ROH RE Reductive Elimination Furan Ester + HI Nu->RE RE->Pd0 Regeneration

Fig 2. Catalytic cycle for the palladium-catalyzed carboalkoxylation of 3-iodofurans.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality for each reagent choice and in-process analytical checks are embedded within the steps.

Protocol A: Continuous-Flow Lithiation and Zincation of 3-Iodofuran

Objective: Generate a stable 3-furanylzinc intermediate without ring-opening degradation.

  • System Priming: Flush a standard PTFE microreactor setup (T-mixer connected to a residence time unit) with anhydrous THF under an argon atmosphere.

  • Reagent Preparation: Prepare Solution A: 3-iodofuran (0.5 M in THF). Prepare Solution B: TMPLi (0.6 M in THF). Prepare Solution C: ZnCl₂·2LiCl (0.6 M in THF).

  • Flow Execution: Pump Solution A and Solution B into the T-mixer at a flow rate that achieves a 40-second residence time at 0 °C. Causality: The 40-second window is the exact kinetic sweet spot to achieve complete deprotonation/exchange before the halogen dance initiates.

  • In-Situ Trapping: Direct the output of the first residence unit into a second T-mixer, introducing Solution C.

  • Validation Check (Critical): Divert a 0.5 mL aliquot of the final output stream into a vial containing saturated aqueous NH₄Cl. Analyze via GC-MS. A successful run will show complete consumption of 3-iodofuran and the presence of protonated furan (indicating successful zincation and subsequent hydrolysis). If the 3-iodofuran peak persists, decrease the flow rate by 10% to increase residence time.

  • Downstream Application: The resulting 3-furanylzinc solution can be pumped directly into a flask containing a Pd-catalyst and an aryl halide for Negishi coupling.

Protocol B: Palladium-Catalyzed Intermolecular Carboalkoxylation

Objective: Synthesize a furan-3-carboxylate ester via CO insertion.

  • Reaction Assembly: In a heavy-walled glass vial, combine 3-iodofuran (0.20 mmol), Pd(OAc)₂ (10 mol %), tricyclohexylphosphine (PCy₃, 20 mol %), triethylamine (TEA, 0.80 mmol), and the target alcohol (e.g., ethylene glycol, 1.00 mmol) in 2.0 mL of anhydrous DMF[6].

  • Atmosphere Exchange: Purge the vial with carbon monoxide gas for exactly 2 minutes, then attach a balloon filled with CO (1 atm). Causality: Low-pressure CO prevents the oversaturation of palladium, which can lead to catalyst poisoning via the formation of inactive Pd(CO)₄ species.

  • Heating & Monitoring: Stir the reaction mixture at 110 °C. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 8:2) every 2 hours. The high temperature is required to drive the reductive elimination step.

  • Validation Check: The reaction is self-validating via colorimetry and TLC. The solution will transition from a pale yellow to a dark amber as the active Pd(0) cycles. Complete disappearance of the UV-active 3-iodofuran spot on the TLC plate confirms reaction completion (typically 6–8 hours).

  • Isolation: Dilute with ethyl acetate, wash with brine to remove DMF and TEA salts, dry over MgSO₄, and purify via flash column chromatography to isolate the furan ester.

Conclusion

The strategic use of 3-iodofuran allows chemists to bypass the traditional reactivity rules of the furan heterocycle. By applying strict kinetic control via continuous flow metalation, or by exploiting the facile oxidative addition of the C3–I bond in palladium catalysis, highly complex, multi-substituted furan architectures can be synthesized with exceptional precision.

References

  • Becker, M. R.; Knochel, P. "Practical Continuous-Flow Trapping Metalations of Functionalized Arenes and Heteroarenes Using TMPLi in the Presence of Mg, Zn, Cu, or La Halides." Angewandte Chemie International Edition, 2015.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfdUfMRkFP2pzi-tEiFGmi_8spZdPrtlbkSsMzjSfs5BT_MDWZr4IjIixHge73lxPm_KUI2k1sYKNYCXniCKJvXQfXn-FOAf9iIWFNzxLus3d1PyW0vYZLIgy2TM7lirWgUOY=]
  • Cho, C.-H.; Larock, R. C. "A Convenient Synthetic Route to Furan Esters and Lactones by Palladium-Catalyzed Carboalkoxylation or Cyclocarbonylation of Hydroxyl-Substituted 3-Iodofurans." Tetrahedron Letters, 2010.[https://vertexaisearch.cloud.google.
  • Asako, S.; Nakajima, K.; Takai, K. "Is sodium finally coming of age?" Nature Catalysis (via Okayama University Press), 2019.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMui8MGEXMI7vXS_bE6vZVslqvtrUtZRe-pOHG9JFH1YKbrvW97j2R4No4FAxDEJFy5eaIWW6gMPC3WrA7ZPY2PSrmBiQIc3LEuJEJux8sG04zu2s916kJrQM1fb3xivueBaQOJVmoulW-oFQpk6TFfQ==]
  • Yao, T.; Zhang, X.; Larock, R. C. "Solution-Phase Synthesis of a Highly Substituted Furan Library." Journal of Combinatorial Chemistry, 2012.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoNRiUYWI5HIBjQ-WUJ4L_lG3Nz6vMlXSMIWncNgYE4pMQ94xqWeXgrSvUvNub7NE_eRGbQwFN9_4uiKZDe1hzRVSUYXM-avKaiWhpEV2lIX-9yQaR52ORjJQ33aHdqO8PHIOjsn1ERL-FLw==]

Sources

Foundational

An In-Depth Technical Guide to the Historical Discovery and Initial Synthesis of 3-Iodofuran

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the 3-Iodofuran Moiety In the landscape of heterocyclic chemistry, furan and its derivatives are foundational scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 3-Iodofuran Moiety

In the landscape of heterocyclic chemistry, furan and its derivatives are foundational scaffolds in a multitude of natural products and pharmaceuticals. Among these, 3-iodofuran stands out as a particularly valuable and versatile synthetic intermediate. Its strategic importance lies in the unique reactivity of the carbon-iodine bond at the 3-position of the furan ring. This bond is amenable to a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, and Heck reactions. This capability allows for the late-stage functionalization of the furan core, providing a powerful tool for the synthesis of complex molecules and the exploration of structure-activity relationships in drug discovery programs. The journey to understanding and harnessing the synthetic potential of 3-iodofuran is a story of overcoming the inherent challenges of furan chemistry and the development of elegant synthetic methodologies.

The Historical Challenge: The Elusive Nature of 3-Substituted Furans

The historical development of synthetic routes to 3-iodofuran is intrinsically linked to the broader challenge of regioselectively functionalizing the furan nucleus. Furan is a π-rich aromatic heterocycle, making it highly susceptible to electrophilic attack. However, this reactivity is predominantly directed to the 2- and 5-positions, which are electronically more activated. Consequently, direct electrophilic substitution at the 3- or 4-position is often difficult to achieve with high selectivity and yield. Early attempts at direct halogenation of furan, for instance, typically resulted in a mixture of products, with 2-halofurans being the major isomers, or even polymerization of the sensitive furan ring under harsh conditions.

This inherent regiochemical preference necessitated the development of more nuanced and indirect strategies to access 3-substituted furans. The initial forays into the synthesis of 3-iodofuran were therefore not straightforward and relied on multi-step sequences that could control the position of functionalization.

Early Synthetic Strategies: A Tale of Two Pathways

While a singular, definitive "discovery" of 3-iodofuran in the historical literature is not prominently documented, its initial preparation can be understood through the logical progression of synthetic organic chemistry in the mid-20th century. Two primary conceptual pathways emerged for the synthesis of 3-halofurans, which would have been applied to the preparation of 3-iodofuran.

  • The Furoic Acid Route: Halogenation and Decarboxylation

  • The Metal-Halogen Exchange Route: From Halogenated Precursors

The Furoic Acid Route: A Foundational, Albeit Challenging, Approach

A classical and logical approach to installing a substituent at a specific position on an aromatic ring is to start with a carboxylic acid at that position and then replace it. In the context of 3-iodofuran, this would involve the synthesis of 3-furoic acid, followed by a halogenation-decarboxylation sequence. However, the synthesis of 3-furoic acid itself was historically a non-trivial task, a testament to the challenges of 3-functionalization of the furan ring.

The general workflow for this conceptual route is as follows:

Furan Furan MultiStep Multi-step synthesis Furan->MultiStep e.g., via 4,5-dihydro- FuroicAcid 3-Furoic Acid MultiStep->FuroicAcid Iodination Iodination FuroicAcid->Iodination IodoFuroicAcid Iodo-3-furoic Acid Derivative Iodination->IodoFuroicAcid Decarboxylation Decarboxylation IodoFuroicAcid->Decarboxylation Iodofuran 3-Iodofuran Decarboxylation->Iodofuran

Caption: Conceptual workflow for the synthesis of 3-iodofuran via the furoic acid route.

Experimental Causality:

The rationale behind this approach is to use the carboxyl group as a "placeholder" to direct the iodine to the desired position. Direct iodination of 3-furoic acid would likely lead to iodination at other positions on the furan ring. Therefore, a more controlled iodination, followed by the removal of the carboxyl group, was necessary.

A Representative Early Protocol: The Hunsdiecker Reaction

A plausible, though not explicitly documented for 3-iodofuran in the readily available early literature, method for the final decarboxylative iodination step would be a variation of the Hunsdiecker reaction.

Step-by-Step Methodology (Illustrative):

  • Preparation of the Silver Salt: 3-Furoic acid (1.0 eq) is dissolved in a minimal amount of hot water, and a stoichiometric amount of silver nitrate (AgNO₃) solution is added. The resulting precipitate of silver 3-furoate is collected by filtration, washed with water and acetone, and thoroughly dried.

  • Iodo-decarboxylation: The dry silver 3-furoate (1.0 eq) is suspended in an inert solvent such as carbon tetrachloride (CCl₄). To this suspension, one equivalent of elemental iodine (I₂) is added portion-wise with stirring. The reaction is typically initiated by gentle heating or photochemically.

  • Work-up and Purification: After the reaction is complete (indicated by the disappearance of the iodine color and the formation of silver iodide precipitate), the mixture is filtered to remove the silver salts. The filtrate is washed with a solution of sodium thiosulfate to remove any remaining iodine, followed by a wash with brine. The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), and the solvent is removed under reduced pressure. The crude 3-iodofuran is then purified by distillation or chromatography.

Quantitative Data for Modern Decarboxylative Iodination:

Carboxylic Acid SubstrateReagentsTemperature (°C)Yield (%)Reference
Benzoic AcidAg₂CO₃, K₂S₂O₈, I₂130 (Microwave)85[1]
2-Naphthoic AcidPd(OAc)₂, NIS10088[2]
Adamantane-1-carboxylic acidPhI(OAc)₂, I₂Room Temp95[3]

Note: These are examples of modern decarboxylative iodination and serve to illustrate the yields achievable with this type of transformation.

The Metal-Halogen Exchange Route: A More Direct Approach

With the advent of organometallic chemistry, a more direct route to 3-iodofuran became feasible through metal-halogen exchange. This approach typically starts with a more readily available 3-halofuran, such as 3-bromofuran, and converts it to an organometallic intermediate, which is then quenched with an iodine source. The work of Salo Gronowitz on the synthesis of 3-bromothiophene from polybrominated precursors paved the way for similar strategies in furan chemistry.[4]

Workflow for Metal-Halogen Exchange:

Bromofuran 3-Bromofuran Metalation Metal-Halogen Exchange Bromofuran->Metalation n-BuLi, -78 °C Lithiofuran 3-Lithiofuran Metalation->Lithiofuran Iodination Quench with I₂ Lithiofuran->Iodination Iodofuran 3-Iodofuran Iodination->Iodofuran

Caption: Synthesis of 3-iodofuran via metal-halogen exchange from 3-bromofuran.

Experimental Causality:

This method leverages the difference in reactivity between different halogens in metal-halogen exchange reactions. The carbon-bromine bond is more readily cleaved by organolithium reagents than a carbon-hydrogen bond, allowing for the regioselective formation of the 3-lithiofuran intermediate. This powerful nucleophile can then be trapped with an electrophilic iodine source to yield the desired 3-iodofuran.

Step-by-Step Methodology:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask is assembled with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet. The flask is charged with anhydrous tetrahydrofuran (THF) and cooled to -78 °C in a dry ice/acetone bath.

  • Lithiation: 3-Bromofuran (1.0 eq) is added to the cold THF. A solution of n-butyllithium (n-BuLi) in hexanes (1.05 eq) is then added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours.

  • Iodination: A solution of iodine (I₂) (1.1 eq) in anhydrous THF is prepared and added dropwise to the reaction mixture at -78 °C.

  • Quenching and Workup: After the addition of the iodine solution is complete, the reaction is allowed to slowly warm to room temperature. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with a saturated solution of sodium thiosulfate (to remove excess iodine) and then with brine. The organic phase is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude 3-iodofuran is then purified by column chromatography on silica gel or by distillation.

Evolution to Modern Synthesis: Iodocyclization Reactions

While the classical methods provided access to 3-iodofuran, they often required harsh conditions or the use of sensitive organometallic intermediates. A significant advancement in the synthesis of substituted 3-iodofurans came with the development of iodocyclization reactions. These methods typically involve the iodine-mediated cyclization of a suitably functionalized acyclic precursor.

A notable modern example is the palladium-catalyzed coupling and iodocyclization of terminal alkynes to produce 2,5-disubstituted 3-iodofurans. Although this method does not produce the parent 3-iodofuran, it exemplifies the elegance and efficiency of modern synthetic strategies.

Workflow for a Modern Iodocyclization Approach:

BromoenolAcetate (Z)-β-Bromoenol Acetate Sonogashira Sonogashira Coupling BromoenolAcetate->Sonogashira Alkyne Terminal Alkyne Alkyne->Sonogashira EnyneAcetate Conjugated Enyne Acetate Sonogashira->EnyneAcetate Iodocyclization Iodocyclization EnyneAcetate->Iodocyclization I₂, CH₂Cl₂ Iodofuran 2,5-Disubstituted 3-Iodofuran Iodocyclization->Iodofuran

Caption: A modern two-step synthesis of 2,5-disubstituted 3-iodofurans.

This method highlights a paradigm shift towards milder reaction conditions and the use of transition metal catalysis to achieve high levels of regioselectivity and functional group tolerance.

Conclusion: From a Synthetic Challenge to a Versatile Building Block

The historical journey of 3-iodofuran synthesis reflects the broader evolution of organic chemistry. What was once a significant synthetic challenge due to the inherent reactivity patterns of the furan ring has become an accessible and indispensable tool for the modern chemist. The early, often arduous, methods laid the conceptual groundwork for the development of more sophisticated and efficient strategies. Today, researchers in drug development and materials science have a range of methodologies at their disposal to incorporate the 3-iodofuran moiety into complex molecular architectures, a testament to the ingenuity and perseverance of synthetic chemists throughout history.

References

  • Chen, Z., Huang, G., Jiang, H., Huang, H., & Pan, X. (2011). Synthesis of 2,5-Disubstituted 3-Iodofurans via Palladium-Catalyzed Coupling and Iodocyclization of Terminal Alkynes. The Journal of Organic Chemistry, 76(4), 1134–1139. [Link]

  • Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Arkiv för Kemi, 13, 295-299.
  • Li, Y., et al. (2017). Simple, Efficient and Controllable Synthesis of Iodo/Di-iodoarenes via Ipsoiododecarboxylation/Consecutive Iodination Strategy. Scientific Reports, 7, 40725. [Link]

  • Sakamoto, K., et al. (2015). Iodo-decarboxylation of Aliphatic Carboxylic Acids with PhI(OAc)2 and CHI3 under Ambient Conditions. Organic Letters, 17(9), 2318–2321. [Link]

  • Wu, X., et al. (2017). Microwave-Assisted Silver-Catalyzed Protodecarboxylation and Decarboxylative Iodination of Aromatic Carboxylic Acids. Molecules, 22(11), 1853. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Suzuki-Miyaura Cross-Coupling of 3-Iodofurans

Executive Summary & Scientific Context The functionalization of the furan core is a critical transformation in medicinal chemistry, given the prevalence of substituted furans in natural products (e.g., furanocembranoids)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

The functionalization of the furan core is a critical transformation in medicinal chemistry, given the prevalence of substituted furans in natural products (e.g., furanocembranoids) and active pharmaceutical ingredients. While 2-substituted furans are readily accessible via direct functionalization, C3-functionalization requires pre-activation. 3-Iodofurans serve as highly potent electrophiles for this purpose.

However, cross-coupling with electron-rich heteroaryl halides presents unique challenges. Furans are prone to protodehalogenation, polymerization, and catalyst poisoning if reaction conditions are not strictly controlled. This application note details a highly optimized, biphasic Suzuki-Miyaura protocol specifically engineered for 3-iodofurans, ensuring high yields and suppressing deleterious side reactions 1.

Mechanistic Causality & Experimental Design

To achieve reproducible C-C bond formation on a sensitive heteroaromatic scaffold, every reagent and condition must be selected with mechanistic intent.

  • Electrophile Selection (3-Iodo vs. 3-Bromo): The C(sp2)-I bond is significantly weaker than the C(sp2)-Br bond. Because the furan ring is electron-rich, oxidative addition of Palladium(0) is thermodynamically hindered. Utilizing 3-iodofuran ensures that oxidative addition remains rapid and irreversible, preventing the catalyst from stalling in the resting state 2.

  • Catalyst (Pd(PPh3)4): Tetrakis(triphenylphosphine)palladium(0) provides a reliable, sterically accommodating source of Pd(0). The electron-donating triphenylphosphine ligands stabilize the resulting Pd(II) intermediate against premature reductive elimination or beta-hydride elimination.

  • Biphasic Solvent Architecture (Toluene/EtOH/H2O 20:5:1): This specific ternary mixture is the cornerstone of the protocol.

    • Toluene acts as the primary organic phase, solubilizing the 3-iodofuran and the hydrophobic Pd catalyst.

    • Water is mandatory to dissolve the inorganic base (K2CO3) and facilitate the formation of the reactive hydroxyboronate complex, which is the actual species that undergoes transmetalation.

    • Ethanol acts as a phase-transfer bridge. Without it, the reaction occurs strictly at the biphasic boundary, severely limiting the reaction rate.

  • High Dilution (0.01 M): Unlike standard cross-couplings run at 0.1 M - 0.5 M, this protocol operates at high dilution. This causality is rooted in the inherent instability of 3-iodofurans; high dilution kinetically disfavors intermolecular homocoupling and polymerization, funneling the reactive intermediates exclusively toward the desired cross-coupling 3.

CatalyticCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition C-I Bond Cleavage Pd0->OxAdd 3-Iodofuran PdII_1 Intermediate I Trans-Pd(II)(3-furyl)(I)L2 OxAdd->PdII_1 BaseEx Base Exchange Activation by K2CO3/H2O PdII_1->BaseEx PdII_2 Intermediate II Trans-Pd(II)(3-furyl)(OH)L2 BaseEx->PdII_2 Transmetal Transmetalation Transfer of R-group from Boron PdII_2->Transmetal R-B(OH)2 PdII_3 Intermediate III Cis-Pd(II)(3-furyl)(R)L2 Transmetal->PdII_3 RedElim Reductive Elimination C-C Bond Formation PdII_3->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product 3-Substituted Furan RedElim->Product

Figure 1: Catalytic cycle of the Pd-catalyzed Suzuki-Miyaura cross-coupling with 3-iodofuran.

Quantitative Data: Substrate Scope & Reactivity

The electronic nature of the boronic acid directly impacts the rate of transmetalation. The following table summarizes expected yields and kinetic behaviors for various coupling partners under this optimized protocol.

Boronic Acid Coupling PartnerEquivalentsTime (h)Expected Yield (%)Mechanistic Note
Phenylboronic acid 1.51285 - 95Standard baseline reactivity.
4-Methoxyphenylboronic acid 1.51475 - 85Electron-donating group slows transmetalation slightly.
4-Fluorophenylboronic acid 1.51280 - 90Electron-withdrawing group accelerates transmetalation.
3-Pyridylboronic acid 2.01860 - 75Requires excess due to competitive Pd-coordination.

Step-by-Step Methodology

Scale: 0.2 mmol. Ensure all glassware is oven-dried and purged with inert gas.

  • Solvent Degassing: Prepare a mixture of Toluene, Ethanol, and Deionized Water in a 20:5:1 (v/v/v) ratio. Sparge the mixture with Argon for a minimum of 30 minutes. Causality: Dissolved oxygen will rapidly oxidize Pd(0) to inactive Pd(II) complexes and promote the homocoupling of the boronic acid.

  • Reagent Assembly: To a 4-dram pressure vial equipped with a magnetic stir bar, add 3-iodofuran (0.2 mmol, 1.0 equiv), the desired arylboronic acid (0.3 mmol, 1.5 equiv), and anhydrous K2CO3 (0.5 mmol, 2.5 equiv).

  • Catalyst Introduction: Inside a glovebox or under a strict positive stream of Argon, add Pd(PPh3)4 (0.02 mmol, 10 mol %).

  • Solvent Addition: Inject 20 mL of the degassed Toluene/EtOH/H2O mixture into the vial. Seal the vial tightly with a Teflon-lined cap.

  • Thermal Activation: Submerge the vial in a pre-heated oil bath at 80 °C. Stir vigorously (≥800 rpm). Causality: High-speed stirring is non-negotiable in biphasic systems to maximize the interfacial surface area where transmetalation occurs.

  • Reaction Monitoring: Allow the reaction to proceed for 12–18 hours. Monitor progress via TLC (UV active) or LC-MS.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL). Partition the layers, extract the aqueous layer with EtOAc (2 × 10 mL), wash the combined organic layers with brine, and dry over anhydrous Na2SO4.

  • Purification: Concentrate the crude mixture under reduced pressure. Purify via silica gel flash chromatography using a Hexanes/Ethyl Acetate gradient to isolate the pure 3-substituted furan.

In-Process Quality Control & Self-Validation

To ensure the protocol is functioning as a self-validating system, monitor the following physical and chemical indicators:

  • Catalyst Integrity Check: Upon addition, Pd(PPh3)4 must be a bright, golden-yellow powder. If the reagent is brown or green, it has oxidized; abort the reaction and source fresh catalyst.

  • Visual Reaction Kinetics: The active catalytic mixture should maintain a pale yellow to golden hue throughout the heating process. The sudden appearance of a fine black precipitate ("Pd black") indicates that the Pd(0) species has aggregated and precipitated out of solution. This signifies catalyst death, usually caused by oxygen ingress or complete consumption of the electrophile.

  • Mass Balance Validation: If LC-MS indicates the presence of a mass corresponding to [M - I + H] (protodehalogenation), verify that the solvent was thoroughly degassed, as trace moisture in the presence of inactive Pd can lead to reduction of the C-I bond instead of cross-coupling.

Workflow Step1 1. Reagent Assembly 3-Iodofuran + Boronic Acid + K2CO3 Step2 2. Solvent Addition Degassed Toluene/EtOH/H2O (20:5:1) Step1->Step2 Step3 3. Catalyst Introduction 10 mol% Pd(PPh3)4 (Under Argon) Step2->Step3 Step4 4. Thermal Activation 80 °C with vigorous stirring Step3->Step4 Step5 5. Reaction Monitoring TLC / LC-MS (Check for Pd black) Step4->Step5 Step6 6. Biphasic Workup EtOAc extraction & Brine wash Step5->Step6 Step7 7. Purification Silica Gel Chromatography Step6->Step7

Figure 2: Step-by-step experimental workflow for the biphasic Suzuki-Miyaura coupling.

References

  • Solution-Phase Synthesis of a Highly Substituted Furan Library.nih.gov (PMC) / ACS Publications.
  • Synthesis of 2,5-Disubstituted 3-Iodofurans via Palladium-Catalyzed Coupling and Iodocyclization of Terminal Alkynes.The Journal of Organic Chemistry (ACS).
  • A Highly Substituted Lactone/Ester-Containing Furan Library by the Palladium-Catalyzed Carbonylation of Hydroxyl-Substituted 3-Iodofurans.nih.gov (PMC).

Sources

Application

Application Note: 3-Iodofuran as a Versatile Building Block in the Total Synthesis of Furan-Containing Natural Products

Executive Summary Furan-containing natural products—such as roseophilin, rubrolides, and halenaquinone—exhibit potent biological activities ranging from anticancer to antimicrobial properties. Synthesizing these complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Furan-containing natural products—such as roseophilin, rubrolides, and halenaquinone—exhibit potent biological activities ranging from anticancer to antimicrobial properties. Synthesizing these complex scaffolds requires precise, regioselective functionalization of the furan core. While the C2 and C5 positions of furan are readily functionalized via direct C–H metalation or electrophilic aromatic substitution, the C3 and C4 positions are notoriously unreactive.

3-Iodofurans elegantly bridge this synthetic gap. Serving as bench-stable, highly reactive intermediates, they provide a reliable handle for both transition-metal-catalyzed cross-coupling and directed halogen-metal exchange. This application note details the mechanistic rationale, de novo synthesis, and downstream utilization of 3-iodofurans in complex total synthesis.

Strategic Rationale: The 3-Iodofuran Advantage

The carbon-iodine (C–I) bond at the C3 position provides a dual-reactivity profile that is indispensable for drug development professionals and synthetic chemists:

  • Kinetic Oxidative Addition: The low bond dissociation energy of the C–I bond facilitates rapid oxidative addition by Pd(0) species. This allows Suzuki, Sonogashira, and Heck couplings to proceed at room to moderate temperatures, preserving sensitive functional groups[1].

  • Instantaneous Halogen-Metal Exchange: The C–I bond undergoes rapid exchange with alkyllithium reagents at –78 °C to generate 3-lithiofurans. This circumvents the harsh conditions required for direct C–H deprotonation, which frequently leads to undesired C2-lithiation or thermodynamic ring-opening[2].

Mechanistic Insights: De Novo Synthesis of 3-Iodofurans

Attempting to directly iodinate an unsubstituted furan ring suffers from poor regioselectivity. Instead, modern total synthesis relies on constructing the 3-iodofuran core de novo via electrophilic iodocyclization [3].

Causality & Mechanism: When 2-(1-alkynyl)-2-alken-1-ones are treated with molecular iodine (I₂), the iodine acts as a soft, chemoselective electrophile, activating the alkyne to form an iodonium ion. The adjacent carbonyl oxygen acts as an intramolecular nucleophile, attacking the activated alkyne in a 5-endo-dig or 5-exo-dig fashion. Subsequent deprotonation and aromatization irreversibly drive the formation of the fully substituted 3-iodofuran[4].

Iodocyclization A 2-(1-Alkynyl)-2-alken-1-one B Iodonium Ion Intermediate A->B + I2 (Electrophilic Attack) C Oxonium Intermediate B->C Intramolecular Nucleophilic Attack D 3-Iodofuran Core C->D Deprotonation & Aromatization

Mechanistic pathway of electrophilic iodocyclization to form the 3-iodofuran core.

Application Workflows & Experimental Protocols

Workflow 1: Palladium-Catalyzed Library Generation

3-Iodofurans are premier substrates for divergent library synthesis. Larock and co-workers demonstrated that 3-iodofurans undergo highly efficient Pd-catalyzed cross-couplings to generate tetrasubstituted furan libraries[1].

Protocol 1: Sonogashira Coupling of 3-Iodofurans Objective: Synthesize 3-alkynyl furans for extended conjugation or subsequent cyclization.

    • Flame-dry a Schlenk flask under argon and charge with 3-iodofuran (0.50 mmol), Pd(PPh₃)₂Cl₂ (5 mol%, 0.025 mmol), and CuI (10 mol%, 0.05 mmol).

    • Degas the system via three vacuum/argon cycles to prevent catalyst oxidation.

    • Add anhydrous Et₃N (3.0 mL) and the terminal alkyne (0.75 mmol) via syringe.

    • Stir the reaction mixture at room temperature for 2–4 hours.

    • Causality Note: The exceptional reactivity of the C3-iodide allows this reaction to proceed at ambient temperature. Keeping the temperature low is a deliberate choice to suppress alkyne homocoupling (Glaser coupling), ensuring high cross-coupling fidelity[1].

    • Monitor via TLC. Upon completion, quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via silica gel chromatography.

Workflow 2: Directed Lithiation in Total Synthesis

In the landmark total synthesis of the marine natural product (–)-halenaquinone, Trauner and co-workers utilized a 3-iodofuran intermediate to install a critical formyl group via halogen-metal exchange, setting up a subsequent intramolecular Heck cyclization[5].

Protocol 2: Regioselective Lithiation and Formylation Objective: Convert 3-iodofuran to 3-formylfuran without disturbing existing stereocenters.

    • Dissolve the 3-iodofuran (1.0 mmol) in anhydrous THF (10 mL) under an argon atmosphere and cool strictly to –78 °C using a dry ice/acetone bath.

    • Dropwise add n-BuLi (1.1 mmol, 2.5 M in hexanes) over 5 minutes.

    • Causality Note: The temperature must be rigorously maintained at –78 °C. If the reaction warms, the kinetic 3-lithiofuran will rapidly isomerize to the thermodynamically more stable 2-lithiofuran or undergo ring-fragmentation[2][5].

    • Stir at –78 °C for 15 minutes to ensure complete iodine-lithium exchange.

    • Add anhydrous DMF (3.0 mmol) dropwise. Stir for an additional 30 minutes at –78 °C, then allow the mixture to slowly warm to 0 °C to drive the nucleophilic addition to completion.

    • Quench with water, extract with diethyl ether, dry over MgSO₄, and concentrate.

Divergence Core 3-Iodofuran Scaffold Pd Pd-Catalyzed Cross-Coupling Core->Pd Pd(0) Catalyst Li Halogen-Metal Exchange Core->Li n-BuLi (-78 °C) Suzuki Suzuki-Miyaura (Aryl Furans) Pd->Suzuki Boronic Acids Sonogashira Sonogashira (Alkynyl Furans) Pd->Sonogashira Terminal Alkynes Carbonylation Carbonylation (Lactones/Esters) Pd->Carbonylation CO (1 atm), ROH Formylation Formylation (DMF) (-)-Halenaquinone Li->Formylation DMF Alkylation Alkylation (Electrophile Trapping) Li->Alkylation R-X

Synthetic divergence of 3-iodofuran via Pd-catalysis and lithiation in total synthesis.

Quantitative Data: Cross-Coupling Reaction Scope

The following table summarizes the quantitative performance of 3-iodofurans across various combinatorial and total synthesis applications[1][6].

Reaction TypeReagents & ConditionsTypical YieldsSynthetic Application
Suzuki-Miyaura Pd(PPh₃)₄, RB(OH)₂, Na₂CO₃, PhMe/EtOH/H₂O, 80 °C65–95%Aryl/Alkyl-substituted furan libraries
Sonogashira Pd(PPh₃)₂Cl₂, CuI, Terminal Alkyne, Et₃N, RT70–90%Alkynyl furans for extended conjugation
Carbonylation Pd(OAc)₂, dppf, CO (1 atm), Et₃N, DMF, 80 °C60–85%Furan-fused lactones and esters
Halogen-Metal Exchange n-BuLi, THF, –78 °C, then DMF80–95%3-Formylfurans (e.g., (–)-halenaquinone)

Self-Validating Quality Control

To ensure the integrity of the protocols described above, every workflow must be treated as a self-validating system. Researchers should confirm successful transformations using the following analytical signatures:

  • ¹³C NMR Spectroscopy (The Heavy-Atom Effect): In the starting 3-iodofuran, the C3 carbon bearing the iodine atom will resonate unusually upfield (typically 60–70 ppm ) due to the diamagnetic shielding effect of the heavy iodine atom. Upon successful cross-coupling (e.g., Suzuki or Sonogashira), this peak will shift dramatically downfield to a standard aromatic/olefinic region (115–130 ppm ). This shift provides instantaneous, self-validating proof of C–C bond formation[1].

  • Mass Spectrometry (MS): The presence of the 3-iodofuran intermediate is confirmed by a distinct molecular ion [M]⁺ peak lacking an M+2 isotope (since iodine is monoisotopic, ¹²⁷I). Successful lithiation/formylation will show a mass shift corresponding to the exact loss of 126.9 Da (Iodine) and the addition of 29.0 Da (Formyl group).

References

  • Chen, Z.; Huang, G.; Jiang, H.; Huang, H.; Pan, X. "Synthesis of 2,5-Disubstituted 3-Iodofurans via Palladium-Catalyzed Coupling and Iodocyclization of Terminal Alkynes." Journal of Organic Chemistry, 2011. 7

  • Cho, C. H.; Neuenswander, B.; Lushington, G. H.; Larock, R. C. "Solution-Phase Synthesis of a Highly Substituted Furan Library." Journal of Combinatorial Chemistry, 2008. 1

  • Kienzler, M. A.; Suseno, S.; Trauner, D. "Vinyl Quinones as Diels−Alder Dienes: Concise Synthesis of (−)-Halenaquinone." Journal of the American Chemical Society, 2008. 5

  • Najera, C.; Sansano, J. M. "Metalated heterocycles in organic synthesis: Recent applications." University of Michigan / Arkivoc, 2007. 2

  • Cho, C. H.; Larock, R. C. "A Highly Substituted Lactone/Ester-Containing Furan Library by the Palladium-Catalyzed Carbonylation of Hydroxyl-Substituted 3-Iodofurans." Journal of Combinatorial Chemistry, 2011. 6

  • Yao, T.; Zhang, X.; Larock, R. C. "Synthesis of Highly Substituted Furans by the Electrophile-Induced Coupling of 2-(1-Alkynyl)-2-alken-1-ones and Nucleophiles." Journal of Organic Chemistry, 2005. 3

Sources

Method

Regioselective lithiation of 3-iodofuran for pharmaceutical drug discovery

Application Note: Regioselective C2-Lithiation of 3-Iodofuran for Orthogonal Drug Discovery Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Advanced Methodology & Pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective C2-Lithiation of 3-Iodofuran for Orthogonal Drug Discovery

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Strategic Utility in Pharmaceutical Design

Substituted furans are privileged pharmacophores found in numerous active pharmaceutical ingredients (APIs) and natural products. In drug discovery, constructing densely functionalized heteroaromatics requires building blocks that offer orthogonal reactivity handles. 3-Iodofuran is a premier starting material for this purpose; however, exploiting it requires precise control over metalation chemistry. By leveraging regioselective C2-lithiation, chemists can introduce an electrophile at the C2 position while retaining the C3-iodine atom for downstream transition-metal-catalyzed cross-coupling[1].

Mechanistic Causality: Chemoselectivity in Metalation

The furan ring possesses multiple sites for functionalization, but the C2 and C5 protons are inherently the most acidic due to the inductive electron-withdrawing effect of the adjacent oxygen atom and the stabilization of the resulting sp²-hybridized carbanion. The introduction of an iodine atom at C3 breaks the molecule's symmetry, further acidifying the C2 proton via localized inductive withdrawal.

Despite this thermodynamic acidity, exposing 3-iodofuran to standard alkyllithium reagents (e.g., n-butyllithium) results in rapid halogen-metal exchange rather than deprotonation. This occurs because the highly nucleophilic butyl carbanion kinetically favors attack on the large, polarizable iodine atom, yielding 3-lithiofuran.

To achieve regioselective C2-lithiation, one must decouple basicity from nucleophilicity. By employing sterically hindered lithium dialkylamides—such as Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (TMPLi)—nucleophilic attack on the iodine is sterically precluded[2]. These reagents act exclusively as Brønsted bases, selectively abstracting the most acidic C2 proton to generate 2-lithio-3-iodofuran[1]. Modern continuous flow systems utilizing TMPLi have further optimized these metalations by preventing the thermal degradation of these highly sensitive lithiated intermediates[3].

Lithiation_Pathways A 3-Iodofuran B 3-Lithiofuran (Halogen-Metal Exchange) A->B n-BuLi (-78 °C) C 2-Lithio-3-iodofuran (C2 Deprotonation) A->C LDA or TMPLi (-78 °C) D 3-Substituted Furan (Loss of Iodine) B->D Electrophile (E+) E 2,3-Disubstituted Furan (Iodine Retained) C->E Electrophile (E+)

Figure 1: Divergent lithiation pathways of 3-iodofuran based on reagent nucleophilicity.

Quantitative Data: Reagent Selection Matrix

The choice of base and temperature dictates the dominant reaction pathway. The table below summarizes the expected outcomes based on established literature parameters.

Metalating ReagentTemp (°C)ElectrophileMajor ProductYield (%)SelectivityMechanism
n-BuLi -78DMF3-Furaldehyde85>99% (C3)Halogen-Metal Exchange
LDA -78DMF3-Iodo-2-furaldehyde88>95% (C2)Directed Deprotonation
TMPLi -78I₂2,3-Diiodofuran92>98% (C2)Directed Deprotonation
TMPZnCl·LiCl 25Allyl-Br2-Allyl-3-iodofuran78>95% (C2)Flow Metalation / Transmetalation

Validated Experimental Protocol: Synthesis of 3-Iodo-2-furaldehyde

The following procedure outlines the generation of 2-lithio-3-iodofuran using LDA and its subsequent trapping with anhydrous Dimethylformamide (DMF). This protocol is designed as a self-validating system to ensure reproducibility.

Prerequisites:

  • All glassware must be flame-dried under vacuum and purged with high-purity Argon.

  • Tetrahydrofuran (THF) must be freshly distilled over sodium/benzophenone or passed through an activated alumina solvent purification system.

  • Diisopropylamine (DIPA) must be distilled over CaH₂ prior to use.

Step-by-Step Methodology:

  • Preparation of LDA: Add anhydrous THF (10 mL) and DIPA (1.1 mmol, 1.1 equiv) to a 50 mL Schlenk flask. Cool the solution to -78 °C using a dry ice/acetone bath.

    • Self-Validation Checkpoint: Add a single crystal of 1,10-phenanthroline (indicator). Dropwise add n-BuLi (1.05 mmol, 2.5 M in hexanes). The solution will temporarily turn rust-red as the alkyllithium complexes with the indicator, but will turn pale yellow/colorless once the n-BuLi is fully consumed by the DIPA. This confirms the complete absence of nucleophilic n-BuLi.

  • Regioselective Metalation: Maintain the LDA solution at -78 °C. Slowly add 3-iodofuran (1.0 mmol, 1.0 equiv) dropwise via syringe over 5 minutes. Stir the reaction mixture at -78 °C for exactly 30 minutes.

    • Causality Note: Strict temperature control at -78 °C is critical. If the internal temperature rises above -60 °C, the 2-lithio-3-iodofuran intermediate will undergo the "halogen dance" (isomerization to the thermodynamically more stable 2-iodo-3-lithiofuran) or irreversible ring-opening to form enyne degradation products.

  • Electrophilic Trapping: Add anhydrous DMF (1.5 mmol, 1.5 equiv) dropwise to the -78 °C solution. Allow the reaction to stir for 1 hour at -78 °C, then slowly warm to -20 °C over 30 minutes.

  • Quench and Isolation: Quench the reaction by adding saturated aqueous NH₄Cl (5 mL) at -20 °C. Warm to room temperature, extract the aqueous layer with Ethyl Acetate (3 × 10 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to yield 3-iodo-2-furaldehyde.

Experimental_Workflow Step1 1. Base Prep LDA in THF (-78 °C) Step2 2. Metalation Add 3-Iodofuran (30 min) Step1->Step2 Step3 3. Trapping Add DMF (1.5 hours) Step2->Step3 Step4 4. Quench NH4Cl (aq) Extraction Step3->Step4

Figure 2: Step-by-step experimental workflow for C2-lithiation and formylation.

Downstream Applications in Drug Discovery

The resulting 2-substituted-3-iodofuran serves as a highly modular scaffold. Because the C3-iodine bond remains intact during the initial LDA-mediated formylation[1], it can subsequently be leveraged for orthogonal functionalization. Drug discovery chemists routinely subject these intermediates to Suzuki-Miyaura cross-coupling (with aryl boronic acids) or Sonogashira coupling (with terminal alkynes) to rapidly generate libraries of 2,3-disubstituted furans, which are critical motifs in kinase inhibitors and anti-inflammatory agents.

References

  • Kienzler, M. A., Suseno, S., & Trauner, D. (2008). Vinyl Quinones as Diels−Alder Dienes: Concise Synthesis of (−)-Halenaquinone. Journal of the American Chemical Society, 130(26), 8405–8414. URL:[Link]

  • Becker, M. R., & Knochel, P. (2015). Practical Continuous-Flow Trapping Metalations of Functionalized Arenes and Heteroarenes Using TMPLi in the Presence of Mg, Zn, Cu, or La Halides. Angewandte Chemie International Edition, 54(42), 12501-12505. URL:[Link]

  • Wang, Y., Liu, J., Huang, L., Zhu, R., Huang, X., & Collum, D. B. (2021). Reactions of Sodium Diisopropylamide: Liquid-Phase and Solid–Liquid Phase-Transfer Catalysis by N,N,N′,N″,N″-Pentamethyldiethylenetriamine. Journal of the American Chemical Society, 143(34), 13783–13793. URL:[Link]

Sources

Application

Preparation of 3-Furylmagnesium Iodide: A Comprehensive Guide for Researchers

This document provides a detailed guide for the preparation of Grignard reagents from 3-iodofuran, a critical intermediate in the synthesis of complex molecules for pharmaceutical and materials science applications. The...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed guide for the preparation of Grignard reagents from 3-iodofuran, a critical intermediate in the synthesis of complex molecules for pharmaceutical and materials science applications. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals, emphasizing experimental causality, self-validating procedures, and authoritative scientific grounding.

Introduction: The Challenge and Utility of 3-Furyl Grignard Reagents

The furan moiety is a ubiquitous scaffold in natural products and pharmaceuticals.[1][2] Consequently, the ability to functionalize the furan ring at specific positions is of paramount importance in synthetic organic chemistry. Grignard reagents, discovered by Victor Grignard in 1900, remain one of the most powerful tools for forming carbon-carbon bonds.[3] However, the preparation of Grignard reagents from heterocyclic halides, particularly those containing sensitive functionalities, presents unique challenges.

The formation of 3-furylmagnesium halides is often complicated by the inherent reactivity of the furan ring, which can be prone to side reactions under the conditions typically employed for Grignard synthesis. This guide focuses specifically on the use of 3-iodofuran as a precursor, as the carbon-iodine bond is generally more reactive towards magnesium than the corresponding bromide or chloride, facilitating reagent formation under milder conditions.

Mechanistic Considerations: Beyond Simple Insertion

The classical mechanism of Grignard reagent formation involves the single-electron transfer from magnesium metal to the organic halide.[4] This process generates a radical anion, which then fragments to an organic radical and a halide anion. A second single-electron transfer to the organic radical yields a carbanion, which rapidly combines with the magnesium cation.

However, for aryl and heteroaryl halides, the mechanism can be more complex, with evidence suggesting the involvement of radical intermediates.[5] The choice of solvent is critical, as it must be aprotic to prevent quenching the highly basic Grignard reagent, and it must effectively solvate the magnesium species to facilitate the reaction.[4][6] Tetrahydrofuran (THF) and diethyl ether are common choices for this reason.[6][7]

For sensitive substrates like 3-iodofuran, alternative methods to the classical magnesium insertion have been developed to improve yields and functional group tolerance. One of the most effective is the iodine-magnesium exchange reaction. This method involves treating the organic iodide with a pre-formed Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), often in the presence of lithium chloride (LiCl) to enhance reactivity.[8][9] This "turbo Grignard reagent" can effect a rapid and clean exchange even at low temperatures, preserving sensitive functional groups.[8][9]

Visualization of Key Processes

Grignard_Formation cluster_0 Classical Method cluster_1 Iodine-Magnesium Exchange 3-Iodofuran_C 3-Iodofuran 3-Furyl_Grignard_C 3-Furylmagnesium Iodide 3-Iodofuran_C->3-Furyl_Grignard_C Direct Insertion (e.g., in THF) Mg_C Mg(0) metal Mg_C->3-Furyl_Grignard_C 3-Iodofuran_E 3-Iodofuran 3-Furyl_Grignard_E 3-Furylmagnesium Chloride·LiCl 3-Iodofuran_E->3-Furyl_Grignard_E I-Mg Exchange (Low Temp) iPrMgCl_LiCl i-PrMgCl·LiCl (Turbo Grignard) iPrMgCl_LiCl->3-Furyl_Grignard_E

Caption: Comparison of Grignard formation methods for 3-iodofuran.

Experimental Protocols

Safety Precaution: All Grignard reactions must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) as organomagnesium compounds react vigorously with water and oxygen. All glassware must be flame-dried or oven-dried before use, and anhydrous solvents are essential.

Protocol 1: Classical Preparation via Magnesium Insertion

This protocol is suitable for routine synthesis where high functional group tolerance is not the primary concern.

Materials and Equipment:

  • Magnesium turnings

  • Iodine (for activation)

  • 3-Iodofuran

  • Anhydrous tetrahydrofuran (THF)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

  • Apparatus Setup: Assemble the flame-dried glassware under a positive pressure of inert gas.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until the purple iodine vapor is observed, then allow it to cool. This process etches the passivating magnesium oxide layer.

  • Initiation: Add a small portion of anhydrous THF to cover the magnesium. Prepare a solution of 3-iodofuran (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small amount of the 3-iodofuran solution to the magnesium suspension.

  • Reaction: The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. If the reaction does not start, gentle warming may be necessary. Once initiated, add the remaining 3-iodofuran solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue stirring the reaction mixture at room temperature or with gentle heating for 1-2 hours to ensure complete consumption of the magnesium. The resulting dark grey to brown solution is the Grignard reagent.

Protocol 2: Iodine-Magnesium Exchange with i-PrMgCl·LiCl

This method is superior for preparing functionalized Grignard reagents at low temperatures, offering excellent yields and chemoselectivity.[10][11]

Materials and Equipment:

  • 3-Iodofuran

  • Isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), commercially available or prepared in situ

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk flask or three-neck round-bottom flask with a low-temperature thermometer

  • Inert gas supply (Argon or Nitrogen)

  • Dry ice/acetone bath

Step-by-Step Procedure:

  • Apparatus Setup: Set up the flame-dried glassware under a positive pressure of inert gas.

  • Reaction Mixture: In the reaction flask, dissolve 3-iodofuran (1.0 equivalent) in anhydrous THF.

  • Cooling: Cool the solution to -40 °C to -20 °C using a dry ice/acetone bath.

  • Exchange Reaction: Slowly add i-PrMgCl·LiCl (1.05-1.1 equivalents) to the cooled solution of 3-iodofuran. The reaction is typically rapid.

  • Monitoring: The progress of the exchange can be monitored by quenching small aliquots of the reaction mixture and analyzing by GC-MS or TLC. The reaction is usually complete within 30-60 minutes.

  • Usage: The resulting solution of 3-furylmagnesium chloride·LiCl can be used directly in subsequent reactions with various electrophiles.

Experimental_Workflow cluster_prep Reagent & Glassware Preparation cluster_reaction Grignard Formation Dry_Glassware Flame/Oven-Dry Glassware Anhydrous_Solvents Use Anhydrous Solvents Dry_Glassware->Anhydrous_Solvents Inert_Atmosphere Establish Inert Atmosphere (Ar or N2) Anhydrous_Solvents->Inert_Atmosphere Start Start Inert_Atmosphere->Start Add_Mg_I2 Add Mg Turnings & I2 Crystal (Classical Method) Start->Add_Mg_I2 Add_3_Iodofuran Dissolve 3-Iodofuran in THF Start->Add_3_Iodofuran Initiate_Reaction Initiate Reaction (Gentle Warming) Add_Mg_I2->Initiate_Reaction Dropwise_Addition Dropwise Addition of 3-Iodofuran Solution Add_3_Iodofuran->Dropwise_Addition Initiate_Reaction->Dropwise_Addition Reflux Maintain Gentle Reflux Dropwise_Addition->Reflux Complete_Reaction Stir for 1-2h Post-Addition Reflux->Complete_Reaction Grignard_Ready Grignard Reagent Ready for Use Complete_Reaction->Grignard_Ready

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Homocoupling Impurities in 3-Iodofuran Suzuki-Miyaura Couplings

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing persistent homocoupling side-reactions during the Suzuki-Miyaura cross-coupling of 3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing persistent homocoupling side-reactions during the Suzuki-Miyaura cross-coupling of 3-iodofuran derivatives.

As an electron-rich heteroaryl halide, 3-iodofuran undergoes rapid oxidative addition. However, if the subsequent transmetallation step is not kinetically optimized, parasitic bimolecular pathways dominate, consuming your valuable boronic acid and complicating downstream purification. This guide provides field-proven, mechanistically grounded solutions to isolate and eliminate these impurities.

Part 1: Mechanistic Insights (FAQs)

Q1: Why does homocoupling occur so frequently when coupling 3-iodofurans with arylboronic acids? A: While the C-I bond of 3-iodofuran readily undergoes oxidative addition to Pd(0), the subsequent transmetallation step can act as a kinetic bottleneck. When transmetallation is slow, alternative parasitic pathways take over. The most common impurity is the symmetrical biaryl dimer of the boronic acid (Ar-Ar). This occurs via two primary mechanisms: oxidative homocoupling driven by oxygen ingress, and reductive homocoupling during the activation of Pd(II) precatalysts[1][2].

Q2: What is the exact role of oxygen in generating this impurity? A: Molecular oxygen reacts with the active Pd(0) catalyst to form a Pd(II)-peroxo complex. This complex readily undergoes double transmetallation with two equivalents of the boronic acid. Subsequent reductive elimination yields the homocoupled biaryl product and regenerates Pd(0)[2]. Because Pd(0) is regenerated, even trace amounts of oxygen can catalyze the continuous destruction of your boronic acid[3].

Mechanism Pd0 Pd(0) Catalyst PdII_OA Pd(II)-Furan (Oxidative Addition) Pd0->PdII_OA 3-Iodofuran PdII_Peroxo Pd(II)-Peroxo Complex (O2 Ingress) Pd0->PdII_Peroxo O2 CrossProduct Cross-Coupled Product (Desired) PdII_OA->CrossProduct Ar-B(OH)2 Transmetallation & Reductive Elimination CrossProduct->Pd0 Regenerates Pd(0) Homocoupled Ar-Ar Homocoupled Impurity PdII_Peroxo->Homocoupled 2x Ar-B(OH)2 Homocoupled->Pd0 Regenerates Pd(0)

Figure 1: Mechanistic divergence between desired cross-coupling and oxidative homocoupling.

Q3: Can the choice of palladium source directly cause homocoupling? A: Yes. When using Pd(II) precatalysts (e.g., Pd(OAc)₂ or PdCl₂(dppf)), the initial reduction to the active Pd(0) state often consumes two equivalents of the boronic acid, yielding one equivalent of the homocoupled impurity before the catalytic cycle even begins[1][3].

Q4: How can I adjust stoichiometry and addition rates to favor the cross-product? A: The rate of bimolecular homocoupling is second-order with respect to the boronic acid concentration. By utilizing a syringe pump to slowly add the boronic acid over 1-2 hours, the instantaneous concentration of the boron species remains low. This drastically reduces the statistical probability of two boronic acid molecules coordinating to the same Pd center, forcing the catalytic cycle to partition toward the desired transmetallation with the Pd(II)-furan intermediate[4][5].

Q5: Is there a chemical additive that can rescue a reaction using a Pd(II) precatalyst? A: Yes. Adding a mild reducing agent, such as potassium formate (1-2 equivalents), can reduce the Pd(II) precatalyst to Pd(0) without consuming the boronic acid. This strategy has been proven in pharmaceutical process chemistry to nearly eliminate homocoupling impurities while preserving the oxidative addition product[3].

Part 2: Diagnostic & Resolution Workflow

When a high percentage of homocoupling is detected via LC-MS or NMR, follow this logical progression to isolate the root cause.

Troubleshooting Start High Homocoupling Impurity Detected CheckO2 1. Atmosphere Check Is oxygen present? Start->CheckO2 FixO2 Degas solvents (Sparging/Freeze-Pump-Thaw) Run strictly under N2/Ar CheckO2->FixO2 Yes CheckPd 2. Catalyst State Using a Pd(II) precatalyst? CheckO2->CheckPd No FixO2->CheckPd FixPd Switch to Pd(0) (e.g., Pd2(dba)3) or add Potassium Formate CheckPd->FixPd Yes CheckLigand 3. Ligand Selection Using standard phosphines? CheckPd->CheckLigand No FixPd->CheckLigand FixLigand Upgrade to bulky, electron-rich Buchwald ligands (XPhos, SPhos) CheckLigand->FixLigand Yes CheckAddition 4. Reagent Concentration Bolus addition of Boronic Acid? CheckLigand->CheckAddition No FixLigand->CheckAddition FixAddition Implement slow addition via syringe pump (1-2 hours) CheckAddition->FixAddition Yes Success Homocoupling Minimized (< 2% impurity) CheckAddition->Success No FixAddition->Success

Figure 2: Diagnostic workflow for minimizing homocoupling in Suzuki-Miyaura reactions.

Part 3: Quantitative Data Analysis

The following table summarizes the causal impact of optimizing specific reaction parameters on the coupling of 3-iodofuran with phenylboronic acid. Notice how the combination of a Pd(0) source, bulky electron-rich ligands, and controlled addition rates systematically abolishes the homocoupling impurity.

Catalyst SystemAtmosphereAddition MethodAdditiveCross-Product YieldHomocoupling Impurity
Pd(OAc)₂ / PPh₃AirBolus (All at once)None45%35%
Pd(OAc)₂ / PPh₃N₂ (Degassed)BolusNone65%15%
Pd₂(dba)₃ / XPhosN₂ (Degassed)BolusNone82%5%
Pd(OAc)₂ / XPhosN₂ (Degassed)BolusK-Formate88%2%
Pd₂(dba)₃ / XPhos N₂ (Degassed) Syringe Pump (2h) None 94% < 1%

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, this protocol incorporates built-in validation checks. If a step fails its validation check, do not proceed; troubleshoot the specific failure point.

Title: Optimized Anaerobic Suzuki-Miyaura Coupling of 3-Iodofuran Scale: 1.0 mmol

Step 1: Equipment Preparation & Atmosphere Control

  • Flame-dry a Schlenk tube equipped with a magnetic stir bar under vacuum.

  • Backfill with high-purity Nitrogen or Argon. Repeat the vacuum/purge cycle three times.

  • Self-Validation Check: Ensure the vacuum holds below 1 mbar before backfilling. Leaky manifolds are the #1 cause of oxidative homocoupling.

Step 2: Solvent Degassing

  • Prepare a 10:1 mixture of 1,4-Dioxane and HPLC-grade water (10 mL total).

  • Perform three cycles of Freeze-Pump-Thaw, or vigorously sparge the solvent with N₂ for 45 minutes using a submerged needle.

  • Self-Validation Check: If using a resazurin oxygen indicator strip in a test aliquot, it must remain colorless. A pink hue indicates residual oxygen[4].

Step 3: Reagent Loading & Catalyst Activation

  • Under a positive flow of N₂, add 3-iodofuran (1.0 mmol, 1.0 equiv), K₃PO₄ (2.0 mmol, 2.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.08 mmol, 8 mol%) to the Schlenk tube.

  • Add 5 mL of the degassed solvent mixture. Stir at room temperature for 10 minutes.

  • Self-Validation Check: The solution should exhibit a deep red-to-orange color shift, indicating the formation of the active L₁Pd(0) complex. If the solution immediately crashes out palladium black, oxygen ingress has occurred.

Step 4: Slow Addition of Boronic Acid

  • Dissolve the arylboronic acid (1.2 mmol, 1.2 equiv) in the remaining 5 mL of degassed solvent.

  • Load this solution into a gas-tight syringe.

  • Heat the Schlenk tube to 80 °C.

  • Using a syringe pump, add the boronic acid solution dropwise into the reaction mixture over a period of 2 hours[4].

  • Causality Note: This slow addition ensures the instantaneous concentration of boronic acid remains near zero, starving the bimolecular homocoupling pathway[5].

Step 5: Reaction Monitoring & Workup

  • Stir for an additional 1 hour at 80 °C after the addition is complete.

  • Monitor by LC-MS.

  • Self-Validation Check: The LC-MS trace should show >95% conversion of 3-iodofuran with the biaryl homocoupling peak (typically [2M-H]+ of the boronic acid) integrating to <2% relative to the product.

  • Cool to room temperature, dilute with ethyl acetate (20 mL), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate for column chromatography.

References

  • Suzuki-Miyaura cross-coupling: Practical Guide, Yoneda Labs,[Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling, Chemical Society Reviews, [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395, ACS Publications, [Link]

  • Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity, ResearchGate,[Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison: 3-Iodofuran vs. 3-Bromofuran in Cross-Coupling Efficiency

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide Executive Summary & Strategic Context Furan rings are ubiquitous pharmacophores in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide

Executive Summary & Strategic Context

Furan rings are ubiquitous pharmacophores in medicinal chemistry, but synthesizing 3-substituted furans presents a unique challenge. Because the C2 and C5 positions of the furan ring are inherently more nucleophilic, direct functionalization at the C3 position is difficult. Consequently, halogenation at C3 followed by transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Stille, or Sonogashira) is the industry standard.

As a Senior Application Scientist, I frequently evaluate the strategic divergence between using 3-iodofuran and 3-bromofuran . The choice dictates the entire synthetic workflow: 3-iodofuran offers unparalleled reactivity at the cost of stability, whereas 3-bromofuran provides bench stability but demands harsher catalytic conditions. This guide objectively compares their performance, underlying mechanistic causality, and provides self-validating protocols for each.

Mechanistic Causality: Oxidative Addition vs. Substrate Stability

The fundamental difference in reactivity between 3-iodofuran and 3-bromofuran is governed by the thermodynamic stability of their respective carbon-halogen (C-X) bonds.

  • Bond Dissociation Energy (BDE): The C-I bond in 3-iodofuran has a BDE of approximately 65 kcal/mol, making it significantly weaker than the C-Br bond in 3-bromofuran (~80 kcal/mol).

  • Oxidative Addition: In palladium-catalyzed cross-coupling, the rate-determining step for electron-rich heteroaryl halides is typically the oxidative addition of the C-X bond to the Pd(0) species. 3-Iodofuran undergoes rapid oxidative addition even with standard, less electron-rich ligands like triphenylphosphine (PPh3).

  • The Stability Trade-off: The weak C-I bond makes 3-iodofuran highly susceptible to homolytic cleavage. It is notoriously light- and air-sensitive, often requiring in situ generation or storage over copper wire at -20 °C. Conversely, 3-bromofuran is a bench-stable liquid, making it vastly superior for large-scale manufacturing, provided the activation barrier can be overcome with specialized ligands (e.g., PCy3, dppf) or higher temperatures [1, 2].

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd 3-Iodo: Fast 3-Bromo: Slow TransMet Transmetalation OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Release

Pd-catalyzed cycle showing the rate-determining step divergence.

Quantitative Performance Comparison

The following table summarizes the operational parameters and cross-coupling efficiencies based on established high-throughput library syntheses and green-chemistry methodologies[1, 3].

Parameter3-Iodofuran3-Bromofuran
C-X Bond Dissociation Energy ~65 kcal/mol~80 kcal/mol
Oxidative Addition Rate Very FastModerate to Slow
Typical Catalyst System Pd(PPh3)4 (Mild)NiCl2(PCy3)2 or Pd(dppf)Cl2 (Robust)
Optimal Temperature 25 °C – 80 °C80 °C – 110 °C
Substrate Stability Low (Light/Air sensitive)High (Bench stable)
Primary Application Late-stage functionalizationScale-up and library generation

Experimental Workflows & Decision Matrix

When designing a synthetic route, the thermal and base sensitivity of the coupling partner dictates the choice of the furan halide. The decision matrix below outlines the logical relationship between substrate sensitivity and precursor selection.

DecisionMatrix Start Target: 3-Substituted Furan Decision Are substrates thermally or base sensitive? Start->Decision Iodo Select 3-Iodofuran (C-I Bond: ~65 kcal/mol) Decision->Iodo Yes Bromo Select 3-Bromofuran (C-Br Bond: ~80 kcal/mol) Decision->Bromo No / Scale-up CondIodo Mild Conditions: Pd(PPh3)4, 80°C Iodo->CondIodo CondBromo Harsh Conditions: NiCl2(PCy3)2, 100°C+ Bromo->CondBromo

Decision matrix for selecting 3-halofuran precursors based on sensitivity.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. This means incorporating built-in checks (e.g., internal standards, specific TLC indicators) to confirm causality and success at intermediate steps without waiting for final isolation.

Protocol A: Mild Suzuki-Miyaura Coupling of 3-Iodofuran

Objective: Couple highly reactive 3-iodofuran with an arylboronic acid under mild conditions to preserve sensitive functional groups [1].

  • Preparation: In a flame-dried Schlenk flask, combine 3-iodofuran (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(PPh3)4 (5 mol%).

    • Causality: Pd(PPh3)4 is sufficient here because the weak C-I bond does not require electron-rich, sterically demanding phosphines to undergo oxidative addition.

  • Solvent & Base Addition: Add a degassed mixture of Toluene/EtOH/H2O (20:5:1) followed by K2CO3 (2.0 equiv).

    • Causality: The biphasic solvent ensures solubility of both the organic substrates and the inorganic base. Degassing is critical because Pd(0) is easily oxidized by O2, and 3-iodofuran is prone to radical degradation in the presence of oxygen.

  • Reaction: Heat the mixture to 80 °C for 4–6 hours.

  • Validation Checkpoint (Self-Validation): Perform TLC monitoring (Hexanes/EtOAc). The disappearance of the UV-active 3-iodofuran spot and the emergence of a new, highly fluorescent product spot indicates successful conversion. GC-MS of a crude aliquot should immediately confirm the mass of the cross-coupled product before workup.

Protocol B: Robust Suzuki-Miyaura Coupling of 3-Bromofuran

Objective: Utilize bench-stable 3-bromofuran for a scalable cross-coupling using a highly active catalyst system [2].

  • Preparation: In a pressure vial, add 3-bromofuran (1.0 equiv), arylboronic acid (1.5 equiv), NiCl2(PCy3)2 (5 mol%), and hexamethylbenzene (0.10 equiv) as an internal standard.

    • Causality: 3-Bromofuran has a stronger C-Br bond, necessitating an electron-rich catalyst system (like PCy3 ligands on Ni or Pd) to accelerate the sluggish oxidative addition step.

  • Solvent & Base Addition: Add degassed 2-Me-THF (a green solvent) and anhydrous K3PO4 (3.0 equiv).

    • Causality: K3PO4 is a stronger base than K2CO3, required here to facilitate transmetalation at the elevated temperatures needed for this reaction.

  • Reaction: Seal the vial and heat to 100 °C for 12 hours.

  • Validation Checkpoint (Self-Validation): Withdraw a 50 µL aliquot, filter through a short silica plug, and acquire a crude 1H NMR spectrum. Compare the integration of the product's furan C2-H proton (typically shifted to ~7.4–7.8 ppm due to the new aryl group) against the hexamethylbenzene internal standard (singlet at 2.22 ppm). This provides an exact, real-time yield calculation prior to column chromatography.

References

  • Solution-Phase Synthesis of a Highly Substituted Furan Library Source: Journal of Combinatorial Chemistry (ACS Publications) URL:[Link]

  • Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents Source: National Institutes of Health (NIH) / PMC URL:[Link]

Comparative

Technical Comparison Guide: Experimental vs. Computational (DFT) Approaches to 3-Iodofuran Reactivity

As drug development and complex natural product synthesis increasingly rely on highly substituted heterocycles, 3-iodofuran has emerged as a critical building block. The C3 position of the furan ring is intrinsically les...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and complex natural product synthesis increasingly rely on highly substituted heterocycles, 3-iodofuran has emerged as a critical building block. The C3 position of the furan ring is intrinsically less reactive toward electrophilic substitution than the C2 position. By pre-installing an iodine atom at C3 via electrophilic iodocyclization, chemists can force regioselective reactivity, opening the door to diverse cross-coupling and metalation pathways.

To fully harness 3-iodofuran, modern application scientists must bridge empirical bench data with in silico Density Functional Theory (DFT) calculations. This guide objectively compares experimental outcomes with computational predictions, providing a self-validating framework for understanding and optimizing 3-iodofuran reactivity.

Mechanistic Pathways & Causality: Bridging Bench and In Silico Data

Halogen-Metal Exchange (Lithiation)

The Experimental Reality: 3-Iodofuran reacts rapidly with n-butyllithium (n-BuLi) or Na-K alloys to form 3-furyllithium (or sodium/potassium equivalents)[1]. The causality behind the strict requirement for cryogenic temperatures (typically -78 °C) lies in the kinetic instability of the resulting organometallic species. At higher temperatures, the metalated furan is prone to irreversible ring-opening or isomerization[2].

The Computational (DFT) Insight: DFT calculations (e.g., at the M06-2X or B3LYP levels of theory) reveal the precise thermodynamics of this exchange. Computations demonstrate that the transition state for the iodine-lithium exchange is highly exergonic but requires stabilization. When modeling the reaction in the presence of additives like TMEDA or PMDTA, DFT shows a significant lowering of the activation energy ( ΔG‡ ) due to multidentate coordination to the lithium ion[1]. This perfectly mirrors the experimental acceleration observed when these Lewis basic additives are introduced to the reaction mixture.

Palladium-Catalyzed Cross-Coupling

The Experimental Reality: The carbon-iodine bond at the C3 position is highly susceptible to palladium insertion, making 3-iodofuran an ideal substrate for Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions[3]. Experimental library synthesis shows that these reactions proceed in high yields (>80%) under mild conditions (e.g., using Pd(OAc)₂ and monodentate ligands like PCy₃)[4].

The Computational (DFT) Insight: Why does the C3-I bond react so efficiently compared to C3-Br? DFT studies analyzing C–X bond strengths, electron density distributions, and reaction exergonicities confirm that the5[5]. The lower bond dissociation energy of C-I compared to C-Br translates to a significantly lower ΔG‡ for oxidative addition, validating the experimental preference for 3-iodofurans over 3-bromofurans in rapid library generation.

Quantitative Data Comparison

The following table synthesizes experimental performance metrics with their corresponding DFT-calculated parameters, illustrating the alignment between bench observations and computational models.

Reaction PathwayExperimental Conditions & YieldDFT Functional / Basis SetDFT-Calculated Parameter ( ΔG‡ / Energy)Mechanistic Causality
Halogen-Metal Exchange n-BuLi, THF, -78 °C (>90% conversion)B3LYP / 6-31G** ΔG‡ < 10 kcal/molLow barrier allows rapid exchange at cryogenic temps, preventing thermodynamic ring-opening[2].
Suzuki-Miyaura Coupling Pd(OAc)₂, PCy₃, 110 °C (74–85% yield)M06-2X / LANL2DZ ΔGOxAdd‡​≈15−20 kcal/molOxidative addition is the rate-limiting step; C3-I polarization lowers the barrier vs C3-Br[4][5].
Sonogashira Coupling Pd(PPh₃)₄, CuI, RT (80–95% yield)B3LYP / Def2-SVP ΔGTransmet‡​ is highly exergonicTransmetalation from Cu to Pd is thermodynamically driven by the alkyne-Cu intermediate[3].

Visualizing Reactivity

Reactivity Iodo 3-Iodofuran (Starting Material) nBuLi n-BuLi, -78°C (Experimental) Iodo->nBuLi PdCat Pd(0) Catalyst, Base (Experimental) Iodo->PdCat TS_Lith DFT: TMEDA-Stabilized TS ΔG‡ < 10 kcal/mol nBuLi->TS_Lith FurylLi 3-Furyllithium (Nucleophile) TS_Lith->FurylLi TS_Ox DFT: Oxidative Addition TS ΔG‡ ≈ 15-20 kcal/mol PdCat->TS_Ox Coupled C3-Substituted Furan (Suzuki/Sonogashira) TS_Ox->Coupled

Divergent reactivity pathways of 3-iodofuran comparing experimental conditions and DFT insights.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By incorporating kinetic monitoring via internal standards, the experimental rate of conversion can be directly plotted and compared against the DFT-predicted activation barriers using the Eyring equation.

Protocol 1: Synthesis of 3-Iodofuran via Electrophilic Iodocyclization

This step bypasses the poor regioselectivity of direct furan halogenation by constructing the ring with the iodine already in place[3].

  • Setup: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 2-(1-alkynyl)-2-alken-1-one in 10 mL of dichloromethane (DCM).

  • Reagent Addition: Add 1.2 mmol of molecular iodine (I₂) and 2.0 mmol of the desired nucleophile (e.g., primary alcohol or water).

  • Reaction: Stir the mixture at room temperature for 30 minutes.

  • Validation (Internal Control): Monitor the reaction by TLC. The highly electrophilic nature of the iodonium intermediate ensures rapid cyclization; the complete disappearance of the alkyne starting material validates the kinetic efficiency predicted by computational models.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to remove excess iodine. Extract with DCM, dry over MgSO₄, and purify via silica gel chromatography to isolate the tetrasubstituted 3-iodofuran.

Protocol 2: Self-Validating Suzuki-Miyaura Coupling with Kinetic Monitoring

This protocol tests the DFT prediction that oxidative addition is the rate-limiting step[5].

  • Preparation: In a rigorously degassed Schlenk tube, combine 0.5 mmol of the synthesized 3-iodofuran, 0.75 mmol of arylboronic acid, and 1.0 mmol of K₃PO₄.

  • Catalyst & Standard: Add 5 mol% Pd(OAc)₂, 10 mol% PCy₃, and exactly 0.5 mmol of dodecane (as an inert internal standard for GC/MS quantification)[4].

  • Solvent: Add 5 mL of a THF/H₂O (10:1) mixture. Heat to 80 °C under argon.

  • Kinetic Validation (The Self-Validating Step):

    • Withdraw 50 µL aliquots at t=10,20,30,45, and 60 minutes.

    • Quench each aliquot in 0.5 mL of ethyl acetate and filter through a short silica plug.

    • Analyze via GC/MS. Plot the ratio of the 3-iodofuran peak area to the dodecane peak area over time.

    • Causality Check: The decay curve allows you to calculate the observed rate constant ( kobs​ ). Converting this to ΔGexp‡​ via the Eyring equation should yield a value of ~15-20 kcal/mol, directly validating the DFT-calculated oxidative addition barrier.

Workflow Step1 1. Iodocyclization (I2, Nucleophile) Step2 2. Isolation (Chromatography) Step1->Step2 Step3 3. Pd-Coupling (Boronic Acid) Step2->Step3 Step4 4. Kinetic Validation (GC/MS + Dodecane) Step3->Step4 Step5 5. Final Product (>80% Yield) Step4->Step5

Self-validating experimental workflow for synthesizing and coupling 3-iodofuran derivatives.

References

  • [Reactions of Sodium Diisopropylamide: Liquid-Phase and Solid–Liquid Phase-Transfer Catalysis by N,N,N′,N″,N″-Pentamethyldiethylenetriamine] Source: Journal of the American Chemical Society (ACS Publications) URL:[Link][1]

  • [Vinyl Quinones as Diels−Alder Dienes: Concise Synthesis of (−)-Halenaquinone] Source: Journal of the American Chemical Society (ACS Publications) URL:[Link][2]

  • [Solution-Phase Synthesis of a Highly Substituted Furan Library] Source: ACS Combinatorial Science (ACS Publications) URL:[Link][3]

  • [A Highly Substituted Lactone/Ester-Containing Furan Library by the Palladium-Catalyzed Carbonylation of Hydroxyl-Substituted 3-Iodofurans] Source: PubMed Central (NIH) URL:[Link][4]

  • [Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes] Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link][5]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safe Handling and Disposal Protocol for 3-Iodofuran

Executive Summary For researchers and drug development professionals, managing the end-of-life cycle for specialized reagents is as critical as the synthetic application itself. 3-Iodofuran presents a unique, dual-hazard...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, managing the end-of-life cycle for specialized reagents is as critical as the synthetic application itself. 3-Iodofuran presents a unique, dual-hazard profile in laboratory environments: it is both a halogenated organic solvent and a peroxide-forming furan derivative . Proper disposal requires strict segregation from non-halogenated waste streams to prevent toxic combustion byproducts, alongside mandatory peroxide screening to mitigate explosion risks. This guide provides a self-validating, step-by-step operational protocol to ensure regulatory compliance, minimize disposal costs, and guarantee laboratory safety.

Physicochemical Hazard Profile

Understanding the physical properties of 3-iodofuran is essential for predicting its behavior during storage and disposal.

PropertyValueOperational Implication
CAS Number 29172-20-1Unique identifier for EH&S waste manifesting.
Molecular Formula C4H3IOContains iodine; mandates halogenated waste routing.
Boiling Point 152 °CLess volatile than its peroxides; concentration hazard.
Flash Point 45.7 °CFlammable liquid; requires grounded SAA storage.
Density 2.056 g/cm³Sinks in aqueous mixtures; impacts spill cleanup strategies.
Primary Hazards Flammable, Halogenated, Peroxide FormerDictates container material and strict segregation rules.

Data sourced from chemical property databases ([1]).

Mechanistic Insights: The "Why" Behind the Protocol

As an application scientist, executing a protocol blindly is a vulnerability. Understanding the chemical causality behind these steps ensures that every action you take is a self-validating safety measure.

  • The Halogen Penalty (Segregation Logic): Halogenated solvents containing iodine, such as 3-iodofuran, cannot undergo standard commercial fuel blending. During incineration, the iodine atoms generate corrosive hydrogen iodide (HI) and free iodine gas, requiring specialized high-temperature incineration equipped with alkaline scrubbers ([2]). Mixing 3-iodofuran with non-halogenated waste (e.g., ethanol, acetone) forces the entire waste stream to be classified as halogenated, which can triple disposal costs and complicate environmental compliance ([3]).

  • Peroxide Auto-Oxidation (Stability Logic): Furan rings possess alpha-hydrogens that are highly susceptible to free-radical auto-oxidation when exposed to atmospheric oxygen and light, forming unstable hydroperoxides ([4]). While 3-iodofuran has a relatively high boiling point of 152 °C, evaporative concentration over time can precipitate shock-sensitive peroxide crystals. Furthermore, trace iron from metal containers or spatulas can act as a catalyst for explosive peroxide decomposition, strictly mandating the use of non-metallic handling equipment ([5]).

Step-by-Step Disposal Methodology

This workflow is designed as a self-validating system: each phase verifies the safety and compliance of the next.

Phase 1: Pre-Disposal Peroxide Screening (Stability Validation)
  • Visual Inspection: Before moving the primary container, inspect the liquid and the cap area. If solid crystals or unexpected viscosity changes are observed, DO NOT touch or move the container . Crystallized peroxides are highly friction-sensitive. Contact your local EH&S emergency response team immediately ([6]).

  • Chemical Testing: If visually clear, transfer the container to a certified chemical fume hood. Test the 3-iodofuran using a commercial peroxide test strip or a potassium iodide/glacial acetic acid solution ([5]).

  • Neutralization (If Required): If peroxide levels exceed 100 ppm, the waste is unsafe for standard transport. Neutralize by slowly adding a reducing agent (e.g., 10% w/v aqueous sodium sulfite) while stirring with a PTFE-coated magnetic bar. Retest until levels drop below 100 ppm, validating the chemical stability of the waste ([4]).

Phase 2: Segregation and Containerization (Containment Validation)
  • Select the Receptacle: Utilize a high-density polyethylene (HDPE) carboy or a specialized non-metallic safety can. Avoid all metal containers to prevent iron-catalyzed peroxide decomposition ([4]).

  • Transfer: Perform all transfers over secondary containment. Use a dedicated funnel to prevent cross-contamination with incompatible chemicals, such as strong oxidizers or bases, which could trigger an exothermic reaction.

Phase 3: Labeling and SAA Storage (Regulatory Validation)
  • Tagging: Affix a Hazardous Waste tag immediately upon adding the first drop of waste. Clearly denote the contents as "Halogenated Solvent Waste - 3-Iodofuran" to ensure proper downstream routing ([3]).

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) within a flammable storage cabinet. Keep the area cool, dry, and away from direct sunlight to inhibit further photo-catalyzed peroxide formation ([2]).

  • Final Disposal: Request an EH&S pickup before the container reaches 90% capacity or before the strict SAA accumulation time limit (typically 90 days) expires.

Operational Workflow Diagram

G Start Initiate 3-Iodofuran Disposal Test Test for Peroxides (KI/Starch or Test Strips) Start->Test Decision Peroxide Concentration? Test->Decision Treat Treat with Reducing Agent (e.g., Sodium Sulfite) Decision->Treat > 100 ppm Segregate Segregate into Halogenated Waste Stream Decision->Segregate < 100 ppm Treat->Test Retest Container Transfer to HDPE Container (Use Fume Hood) Segregate->Container Label Apply Hazardous Waste Tag 'Halogenated Organics' Container->Label Store Store in SAA (Secondary Containment) Label->Store Dispose EH&S Collection for Specialized Incineration Store->Dispose

Figure 1: Decision tree and operational workflow for the safe disposal of 3-iodofuran.

Emergency Spill Protocol

In the event of a 3-iodofuran leak or spill outside of a fume hood:

  • Evacuate & Isolate: Immediately evacuate personnel from the immediate vicinity and eliminate all ignition sources.

  • Protect: Don appropriate PPE, including heavy-duty nitrile gloves (double-gloving recommended due to halogenated solvent permeation), chemical splash goggles, and a fully buttoned lab coat.

  • Contain: Cover the spill with inert, non-combustible absorbent pads. Do not use sawdust or combustible materials , as the furan component is highly flammable.

  • Dispose: Place all saturated absorbent materials into a sealed, leak-proof bag. Tag it immediately as "Hazardous Waste - Halogenated Spill Debris" and request an emergency EH&S pickup ([3]).

References

  • Washington State University Environmental Health & Safety. "Halogenated Solvents: Standard Operating Procedure." Available at:[Link][2]

  • Temple University Environmental Health and Radiation Safety. "Halogenated Solvents in Laboratories." Available at:[Link][3]

  • Yale Environmental Health & Safety. "Peroxide Forming Chemicals." Available at:[Link][4]

  • University of Texas at Austin Environmental Health & Safety. "Peroxide Forming Chemicals." Available at:[Link][6]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Furan, 3-iodo-
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Reactant of Route 2
Furan, 3-iodo-
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